molecular formula C5H8 B8780335 1,3-PENTADIENE

1,3-PENTADIENE

Cat. No.: B8780335
M. Wt: 68.12 g/mol
InChI Key: PMJHHCWVYXUKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Pentadiene (Penta-1,3-diene, 504-60-9) is a low-molecular-weight conjugated diene of significant importance in scientific research and industrial applications . This compound is a clear, colorless liquid with an acrid odor, characterized by a molecular formula of C5H8 and a molecular weight of 68.12 g/mol . Its key physical properties include a boiling point of approximately 42-44 °C, a melting point of -87 °C, a flash point below -20 °C, and a density of about 0.683 g/mL at 25°C, making it a highly flammable liquid . In research, this compound is widely understood as a crucial monomer in the production of polymers, adhesives, and resins . It is particularly valuable in living anionic terpolymerization to create novel polyolefin materials with well-defined alternating sequences, controlled molecular weights, and narrow molecular weight distributions . These polymers can be designed with tunable thermal properties, including glass transition temperatures (Tg) reaching up to 140 °C . Furthermore, its conjugated structure makes it a valuable reactant in Diels-Alder reactions, Heck-type reactions, and hydroformylation for the synthesis of highly functionalized molecules . Beyond petroleum-derived routes, recent catalytic research focuses on the sustainable production of renewable this compound from biomass-derived precursors like 2,3-pentanediol, highlighting its relevance in green chemistry . Safety Handling: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use. This compound is highly flammable and its vapor can be explosive when mixed with air. It may form peroxides and react violently with strong oxidizing agents . Vapors may cause dizziness, respiratory irritation, and contact may irritate the skin and eyes . Researchers must handle this compound using appropriate personal protective equipment (PPE), including protective gloves and safety spectacles, in a well-ventilated area with explosion-proof equipment and away from all sources of ignition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

penta-1,3-diene

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3

InChI Key

PMJHHCWVYXUKFD-UHFFFAOYSA-N

SMILES

CC=CC=C

Canonical SMILES

CC=CC=C

Related CAS

25212-15-1
17410-45-6

Origin of Product

United States

Synthetic Methodologies and Precursors

Conventional Synthetic Routes to 1,3-Pentadiene (B166810) and its Derivatives

The primary conventional method for producing this compound is through steam cracking of crude oil naphtha at high temperatures (around 900°C). google.com This process yields a mixture of short-chain olefins and dienes. From this mixture, the C5 fraction is separated, and this compound is then isolated and purified through extractive rectification. google.comgoogle.com This petrochemical route is the sole commercial source for large quantities of this compound. google.com Derivatives of this compound can be synthesized through various organic reactions, such as the Julia-Kocienski olefination, which can produce 1,3-dienes with predictable stereoselectivity. acs.org

Synthesis from Renewable and Bio-Based Feedstocks

Advancements in green chemistry are paving the way for the production of this compound from renewable biomass, presenting a significant growth opportunity for the market. market.us Research has focused on converting biomass-derived platform molecules like polyols, xylitol (B92547), and furfural (B47365) into this valuable diene.

The catalytic dehydration of C5 polyols is a promising pathway to renewable this compound.

Dehydration of 2,3-Pentanediol: This C5 diol can be derived from the hydrogenation of bio-based 2,3-pentanedione. x-mol.com The subsequent dehydration to this compound has been achieved with high yield using a Lanthanum Phosphate (B84403) (LaPO4) catalyst. x-mol.comresearchgate.net Researchers found that a balance between acid and base sites on the catalyst was crucial for high selectivity. An optimized LaPO4 catalyst with a specific acid/base ratio afforded a this compound yield as high as 61.5%. x-mol.com The presence of weak or medium strength Brønsted acid sites was noted to suppress unwanted pinacol (B44631) rearrangement, thereby increasing the yield of the desired product. x-mol.com The reaction is thought to proceed primarily through an E2 elimination mechanism. x-mol.com

FeedstockCatalystYield of this compoundReference
2,3-PentanediolLaPO461.5% x-mol.com
1,4-Pentanediol (B150768)K–Ce/ZrSi74.7% acs.orgpolymer.cn
1,4-PentanediolCe/ZrSi77.5% sci-hub.se

Platform chemicals derived from the depolymerization of lignocellulose, such as xylitol and furfural, serve as key starting materials for bio-based this compound. google.commdpi.com

From Xylitol: A two-step process has been developed to convert xylitol into this compound. mdpi.com In the first step, xylitol undergoes deoxydehydration (DODH) in the presence of formic acid at 235°C to produce 2,4-pentadien-1-ol, 1-formate with a yield of 62.9%. mdpi.com The second step involves the deoxygenation of this intermediate over a Palladium-on-carbon (Pd/C) catalyst at 100°C, resulting in a total this compound yield of 51.8%. mdpi.com Another patented method also describes a two-step reaction where xylitol and formic acid first react to form 2,4-pentadiene-1-alcohol formate (B1220265), which is then converted to this compound via a deoxidation reaction catalyzed by a hydrogenation catalyst. google.com

The successful conversion of bio-based feedstocks into this compound hinges on the development of efficient and selective catalysts.

Acid-Base Catalysis: For the dehydration of polyols like 2,3-pentanediol and 1,4-pentanediol, catalysts with both acidic and basic sites have proven most effective. x-mol.comresearchgate.netacs.org The LaPO4 catalyst used for 2,3-pentanediol dehydration and the K–Ce/ZrSi catalyst for 1,4-pentanediol dehydration both demonstrate a crucial synergy between acid and base sites, which helps to steer the reaction towards the desired diene product while suppressing side reactions like cyclization and rearrangement. x-mol.comacs.org

Metal-Catalyzed Deoxygenation: In the conversion of xylitol, a palladium-on-carbon (Pd/C) catalyst is employed for the final deoxygenation step, efficiently removing the formate group to form the final this compound product. mdpi.com

Solid Acid Catalysts: The dehydration of 2-methyltetrahydrofuran (B130290) (2-MTHF) to this compound utilizes solid acid catalysts, such as phosphate salts or mixed oxides like vanadium-titanium-phosphorous. mdpi.comwisc.edu These catalysts operate at high temperatures to facilitate the ring-opening and dehydration of the cyclic ether. mdpi.comwisc.edu

Synthetic RouteCatalyst(s)Key TransformationReference
Xylitol → this compoundFormic Acid, then Pd/CDeoxydehydration, then Deoxygenation mdpi.com
1,4-Pentanediol → this compoundK-Ce/ZrSiSelective Dehydration acs.org
2,3-Pentanediol → this compoundLaPO4Selective Dehydration x-mol.com
Furfural → 2-MTHF → this compoundCu/Ni, then Phosphate SaltHydrogenation, then Dehydration google.comwisc.edu

Rearrangement Reactions for 1,3-Diene Synthesis

Rearrangement reactions offer an atom-efficient, redox-neutral approach to synthesizing 1,3-dienes from isomeric precursors. researchgate.net

The isomerization of alkylallenes into their more thermodynamically stable conjugated 1,3-diene counterparts is a valuable synthetic transformation. researchgate.netencyclopedia.pubmdpi.com This process can be viewed as a formal 1,3-hydrogen migratory shift. encyclopedia.pubmdpi.com

Acid-Mediated Rearrangements: Early examples of this rearrangement utilized acid catalysis. researchgate.netencyclopedia.pub The mechanism typically involves the protonation of the central sp-hybridized carbon of the allene, which generates a transient carbocation. encyclopedia.pub This intermediate then rearranges to form the stable 1,3-diene. This method's scope is often limited to allenes with substituents that can stabilize the carbocation intermediate. encyclopedia.pub

Transition Metal-Mediated Rearrangements: More recent approaches employ transition metals to catalyze the rearrangement, offering an improved substrate scope. researchgate.net Gold-catalyzed isomerization of unactivated allenes has been developed, which can proceed at room temperature for highly substituted allenes. researchgate.net Palladium hydride complexes, generated from a Pd(0) source and boric acid, have also been shown to effectively catalyze the rearrangement of unactivated allenes to 1,3-dienes via a hydro-palladation/dehydro-palladation mechanism. researchgate.net In this process, key π-allylpalladium complexes are formed as intermediates. researchgate.netmdpi.com

Stereoselective Synthesis Approaches for this compound Derivatives

The controlled synthesis of specific stereoisomers of this compound derivatives is a significant area of research, driven by the unique properties and applications of these isomers in polymer and fine chemical synthesis. x-mol.commdpi.com Various methods have been developed to achieve high stereoselectivity, yielding specific E/Z configurations of the diene.

One notable approach involves the use of organometallic reagents. For instance, the cross-coupling of alkylselenovinylcopper intermediates with allyl bromide allows for the stereospecific synthesis of (E)-1-alkylseleno-1,4-pentadienes. This method relies on the hydroboration of terminal alkylselenoacetylenes to create alkylselenovinyldialkylborane derivatives, which then generate the copper intermediates. The resulting dienes retain the configuration of the initial vinylborane, ensuring high stereoselectivity. tandfonline.comtandfonline.com

Transition-metal catalysis is a cornerstone of stereoselective diene synthesis. mdpi.com Cobalt-based catalysts have been shown to effectively isomerize E/Z mixtures of 1,3-dienes to the thermodynamically more stable (E) isomer with high selectivity. organic-chemistry.org Furthermore, a dual catalytic system employing both copper hydride (CuH) and palladium has been developed for the stereoselective hydroalkenylation of alkynes with enol triflates. This method generates Z,Z- or Z,E-1,3-dienes with excellent stereoselectivity and is particularly useful for synthesizing highly substituted Z-dienes, which are challenging to prepare via other routes. mit.edu

Ruthenium catalysts have also been employed in the regioselective coupling of ynamides and ethylene (B1197577) to produce 2-amino-1,3-diene derivatives. acs.org This reaction proceeds through a ruthenacyclopentene intermediate and offers a direct route to functionalized dienes. acs.org

MethodCatalyst/ReagentPrecursorsProductStereoselectivity
Cross-CouplingAlkylselenovinylcopperAlkylselenoacetylenes, Allyl bromide(E)-1-Alkylseleno-1,4-pentadienesHigh (E) selectivity tandfonline.comtandfonline.com
IsomerizationCoCl₂ with amido-diphosphine-oxazoline ligandE/Z mixtures of 1,3-dienes(E)-1,3-dienesHigh (E) selectivity organic-chemistry.org
HydroalkenylationDual CuH and Pd catalystsAlkynes, Enol triflatesZ,Z- or Z,E-1,3-dienesExcellent Z-selectivity mit.edu
HydrovinylationRuthenium complexYnamides, Ethylene2-Amino-1,3-diene derivativesHigh regioselectivity acs.org

Catalyst Design and Optimization for Specific this compound Synthetic Routes

The production of this compound often relies on catalytic dehydration of various pentanediols or the ring-opening of cyclic ethers. The design and optimization of catalysts are crucial for achieving high yield and selectivity towards this compound while minimizing the formation of byproducts like 1,4-pentadiene (B1346968). acs.org

Acid-Base Catalysis in Dehydration Reactions

The dehydration of pentanediols to this compound is a key industrial route, and the acid-base properties of the catalyst play a critical role in the reaction pathway and product distribution. x-mol.comresearchgate.net

A synergistic effect between acid and base sites has been identified as crucial for the selective synthesis of this compound. acs.orgresearchgate.net For the dehydration of 2,3-pentanediol, a lanthanum phosphate (LaPO4) catalyst with a balanced ratio of acid to base sites has shown high efficacy. x-mol.comresearchgate.net An optimized acid/base ratio of 2.63 resulted in a this compound yield of 61.5%. x-mol.comresearchgate.net The presence of weak to medium strength Brønsted acid sites on the LaPO4 catalyst was found to suppress the pinacol rearrangement side reaction, thereby enhancing the production of this compound. The dominant reaction mechanism was determined to be the E2 elimination, with contributions from E1 and E1cb pathways. x-mol.comresearchgate.net

Similarly, in the dehydration of 1,4-pentanediol, a K–Ce/ZrSi catalyst with tailored acid-base properties demonstrated a high yield of this compound (74.7%) with minimal formation of 1,4-pentadiene (1.3%). acs.org The medium strength Lewis acid sites and weak base sites on this catalyst were responsible for the selective elimination of the hydroxyl group and a specific beta-hydrogen, which directs the reaction towards the desired 1,3-diene isomer. acs.org

CatalystPrecursorKey Catalyst FeatureThis compound YieldReference
LaPO₄2,3-PentanediolOptimized acid/base ratio (2.63)61.5% x-mol.comresearchgate.net
K–Ce/ZrSi1,4-PentanediolMedium strength Lewis acid sites and weak base sites74.7% acs.org

Heterogeneous and Homogeneous Catalytic Systems for this compound Production

Both heterogeneous and homogeneous catalysts are employed in the synthesis of this compound, each offering distinct advantages and facing different challenges. iitianacademy.com

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the product mixture. iitianacademy.com Solid acid catalysts, such as zeolites and metal oxides, are widely used for the dehydration of alcohols and cyclic ethers. wisc.edu For instance, the dehydra-decyclization of 2-methyltetrahydrofuran (2-MTHF), a biomass-derived cyclic ether, over boron-containing zeolites can produce pentadienes. rsc.org The pore structure of the zeolite influences the product selectivity, with medium-pore zeolites like MFI showing a higher preference for this compound over 1,4-pentadiene. rsc.org Alumina-supported palladium catalysts, particularly when sulfurized, have been investigated for the selective hydrogenation of this compound to pentenes, demonstrating the tunability of heterogeneous systems for related reactions. researchgate.net

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which can lead to higher activity and selectivity as the active sites are more accessible. iitianacademy.com However, their separation from the product can be challenging. iitianacademy.com Homogeneous catalysts, such as iridium pincer complexes, have been used for the transfer dehydrogenation of pentane (B18724) to produce piperylenes with yields around 40%. wisc.edu

The choice between heterogeneous and homogeneous systems often depends on the specific reaction, desired product purity, and process economics, including catalyst cost, lifetime, and ease of regeneration. iitianacademy.comwisc.edu

Reaction Mechanisms and Pathways

Diels-Alder Cycloaddition Reactions of 1,3-Pentadiene (B166810)

The Diels-Alder reaction is a concerted, thermally allowed [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgjove.com The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene (B86901) derivative. wikipedia.orgoregonstate.edu The stereochemistry of both the diene and dienophile is retained in the product. jove.comlibretexts.org

Regioselectivity in this compound Diels-Alder Reactions.masterorganicchemistry.comstereoelectronics.org

When both the diene and dienophile are unsymmetrically substituted, the Diels-Alder reaction can lead to the formation of two different regioisomers. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

The reaction of this compound with dienophiles such as methyl acrylate (B77674) and dimethyl acetylenedicarboxylate (B1228247) has been a subject of theoretical and experimental studies to understand the factors governing regioselectivity.

In the case of the Diels-Alder reaction between this compound and methyl acrylate, density functional theory (DFT) calculations have been employed to investigate the regioselectivity. researchgate.netresearchgate.net These studies show that the reaction proceeds through two possible synchronous transition states, leading to different regioisomers. researchgate.netresearchgate.net The substitution of hydrogen atoms in 1,3-butadiene (B125203) with electron-releasing methyl groups can favor a stepwise mechanism. acs.orgresearchgate.net

For the reaction with dimethyl acetylenedicarboxylate (DMAD), computational studies on similar 1,3-butadiene systems reveal two competing mechanisms: a concerted pathway and a polar stepwise process. acs.orgresearchgate.net The substitution pattern on the diene influences which mechanism is favored. While unsubstituted 1,3-butadiene tends to react via a concerted mechanism, the introduction of electron-releasing methyl groups, as in this compound, can favor the stepwise pathway. acs.orgresearchgate.net The conformation of DMAD also plays a crucial role; a planar arrangement of the carboxylate groups favors the concerted process, whereas a perpendicular arrangement enhances the electrophilicity of the dienophile, favoring the polar mechanism. acs.orgresearchgate.net

The regioselectivity in the reaction of terminally substituted 1,3-dienes can be highly dependent on the nature of the dienophile's substituents. For instance, in cobalt-catalyzed hydroacylation reactions, (E)-1,3-pentadiene reacting with isovaleraldehyde (B47997) predominantly gives the nih.govCurrent time information in Berlin, DE.-adduct, while reaction with benzaldehyde (B42025) yields almost exclusively the researchgate.netnih.gov-adduct. nih.gov

Table 1: Regioselectivity in the Cobalt-Catalyzed Hydroacylation of (E)-1,3-Pentadiene

Aldehyde Product Ratio [(4,1):(4,3)] Enantiomeric Ratio (er)
Isovaleraldehyde 93:7 97.5:2.5
Benzaldehyde 3:97 98.5:1.5

Data sourced from a study on cobalt-catalyzed hydroacylation reactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of Diels-Alder reactions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal-electron-demand Diels-Alder reaction). stereoelectronics.orgresearchgate.net The reaction is favored when the lobes of the interacting orbitals with the largest coefficients align to form the new sigma bonds. wikipedia.org

In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. researchgate.nettotal-synthesis.com DFT calculations on the reaction of this compound with methyl acrylate indicate that it is a normal-electron-demand reaction. researchgate.netresearchgate.net The presence of an electron-donating group on the diene raises the energy of its HOMO, while an electron-withdrawing group on the dienophile lowers the energy of its LUMO, decreasing the HOMO-LUMO energy gap and accelerating the reaction. stereoelectronics.org

The regioselectivity can be predicted by examining the relative sizes of the orbital coefficients on the terminal carbons of the diene and dienophile. For a 1-substituted diene like this compound, the largest HOMO coefficient is typically at C4. For a dienophile with an electron-withdrawing group, the largest LUMO coefficient is on the carbon atom beta to the substituent. The major regioisomer will be the one formed by the bonding of the atoms with the largest orbital coefficients. This generally leads to the formation of the "ortho" and "para" products. wikipedia.org

Stereoselectivity in this compound Diels-Alder Reactions (Endo/Exo Preference).libretexts.orgresearchgate.net

The Diels-Alder reaction is highly stereoselective, with a general preference for the endo product, as described by the Alder endo rule. wikipedia.org This preference is observed even though the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance. masterorganicchemistry.com

The stereochemical outcome of Diels-Alder reactions can be influenced by the use of catalysts. Lewis acid catalysts, for instance, can enhance the endo selectivity of the reaction. rsc.org In some cases, catalyst control can even be used to favor the formation of specific diastereomers. For example, in the iron-catalyzed [4+4]-cycloaddition of 4-substituted 1,3-dienes, catalyst-controlled access to either cis- or trans-diastereomers has been achieved. nih.gov Enantioselective catalysis of Diels-Alder reactions has also been developed, allowing for the synthesis of chiral products with high enantiomeric excess. nih.gov

The preference for the endo product in Diels-Alder reactions is often explained by the concept of secondary orbital interactions. oregonstate.edumasterorganicchemistry.com In the endo transition state, in addition to the primary orbital interactions that lead to the formation of the new sigma bonds, there can be a favorable interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the central carbons (C2 and C3) of the diene. masterorganicchemistry.comstereoelectronics.org This stabilizing interaction is absent in the exo transition state. masterorganicchemistry.com

These secondary orbital interactions are thought to lower the energy of the endo transition state relative to the exo transition state, leading to the kinetic preference for the endo product. oregonstate.edu However, it is important to note that the role and significance of secondary orbital interactions in determining the endo selectivity have been a subject of debate, with some studies suggesting that other factors, such as closed-shell repulsions and electrostatic interactions, may also play a crucial role. researchgate.net

Mechanistic Pathways of this compound Cycloadditions (Concerted vs. Stepwise)

The cycloaddition reactions of this compound can proceed through either a concerted or a stepwise mechanism, a topic that has been extensively investigated using computational methods like Density Functional Theory (DFT). researchgate.netacs.org The preferred pathway is influenced by the nature of the reactants, particularly the substituents on both the diene and the dienophile. acs.org

In a concerted mechanism, the new sigma bonds are formed in a single transition state, although not necessarily at the same rate. rsc.org A stepwise mechanism, on the other hand, involves the formation of an intermediate, which can be either a diradical or a zwitterion. rsc.org

Studies on the reaction of this compound with dienophiles like dimethyl acetylenedicarboxylate (DMAD) have shown that both concerted and stepwise pathways can be competitive. researchgate.netacs.org While unsubstituted 1,3-butadiene tends to favor a concerted process, the introduction of electron-releasing groups, such as the methyl group in this compound, can favor a stepwise mechanism. researchgate.netacs.org This is attributed to the increased charge-transfer character in the transition state. acs.org

Even when a cycloaddition reaction proceeds through a concerted pathway, the formation of the two new sigma bonds may not be perfectly synchronized. This is known as an asynchronous concerted mechanism. uchile.cl The degree of asynchronicity is influenced by the substitution pattern on both the diene and the dienophile. researchgate.netacs.org

For example, in the Diels-Alder reaction of this compound with methyl acrylate, DFT calculations have indicated transition geometries with a slight degree of asynchronicity. researchgate.net Similarly, in reactions with 2-acetyl-1,4-benzoquinone, a highly asynchronous concerted C-C bond formation process is observed. uchile.cl The presence of electron-withdrawing substituents on the dienophile and electron-releasing substituents on the diene can enhance this asynchronicity. uchile.cl

In cases where the cycloaddition follows a stepwise pathway, the intermediate can be zwitterionic, particularly when there is a significant polar character to the reaction. acs.org The formation of zwitterionic intermediates is favored by polar interactions between the reactants, the presence of substituents that can stabilize ionic centers, and polar reaction environments. nih.gov

For instance, the tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene is proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org The observed product distribution, including the loss of diene stereointegrity, supports the formation of such an intermediate. beilstein-journals.org While the presence of zwitterionic intermediates has been postulated in various cycloadditions, their direct observation can be challenging, and their existence is often inferred from product studies and computational analysis. nih.govmdpi.com

Sigmatropic Rearrangements of this compound

1,5-Sigmatropic Hydrogen Shifts in this compound

This compound undergoes a researchgate.netunimi.it-sigmatropic hydrogen shift, a type of pericyclic reaction where a hydrogen atom migrates across a π-system. libretexts.org This rearrangement is a common and observable process. For instance, heating (3Z)-5,5,5-trideuterio-1,3-pentadiene leads to the scrambling of deuterium (B1214612) between the C1 and C5 positions, which is indicative of a researchgate.netunimi.it-hydrogen shift. libretexts.org

According to orbital symmetry rules, a thermal researchgate.netunimi.it-sigmatropic rearrangement is predicted to occur via a suprafacial pathway, meaning the hydrogen atom moves along the same face of the π-system. libretexts.org This is in contrast to thermal researchgate.netlibretexts.org-hydrogen shifts, which are generally not observed as they would need to proceed through a strained antarafacial pathway. libretexts.org

Radical Reactions and Their Mechanisms with this compound

The presence of double bonds makes this compound susceptible to attack by various radical species. These reactions are significant in both combustion chemistry and atmospheric processes.

Hydrogen Atom Reactions with this compound

The reaction of hydrogen atoms with this compound is a complex process that can proceed via either addition or abstraction pathways, with addition being the dominant mechanism. nih.govacs.orgresearchgate.net

Hydrogen atoms can add to either the terminal or internal carbon atoms of the this compound molecule. nih.govacs.orgresearchgate.net

Terminal Addition: Addition to a terminal carbon atom (C1 or C4) leads to the formation of resonantly stabilized allylic radicals (2,4-Ċ₅H₉ and 1,3-Ċ₅H₉). nih.govacs.orgresearchgate.net This pathway is more exothermic and generally has a lower activation barrier, making it the kinetically favored route. nih.govacs.orgresearchgate.net

Internal Addition: Addition to an internal carbon atom (C2 or C3) forms less stable radicals (2,5-Ċ₅H₉ and 1,4-Ċ₅H₉). nih.govacs.org

Theoretical studies have shown that the subsequent unimolecular reactions of the resulting Ċ₅H₉ radicals are highly complex, involving a multi-well, multi-channel potential energy surface with various isomerization and decomposition pathways. nih.govacs.orgresearchgate.net

Atmospheric Radical Reactions (Hydroxyl Radical, Ozone)

In the atmosphere, this compound is primarily degraded by reactions with hydroxyl radicals (•OH) and ozone (O₃). nih.govnih.govechemi.com

The reaction with hydroxyl radicals is a significant atmospheric removal process for this compound, with an estimated half-life of about 4 hours. nih.gov The reaction rate exhibits a negative temperature dependence at lower temperatures, indicating that the dominant mechanism is the addition of the •OH radical to the double bonds. acs.orgnih.gov At higher temperatures, typical of combustion environments, hydrogen abstraction becomes the more prevalent pathway. acs.orgnih.gov There are observed differences in reactivity between the cis and trans isomers of this compound at low temperatures, but they show similar reactivity at high temperatures. acs.orgnih.gov

The reaction with ozone is another important atmospheric degradation pathway, with an estimated half-life of approximately 5 hours. nih.gov Ozonolysis involves the 1,3-dipolar cycloaddition of ozone to the double bonds to form an unstable primary ozonide (molozonide). wikipedia.org This intermediate then decomposes to form a carbonyl compound and a Criegee intermediate. wikipedia.org In the case of this compound, reductive ozonolysis would yield formaldehyde (B43269) and acetaldehyde. doubtnut.com The reaction is first-order in both ozone and this compound. researchgate.net

Thermal Decomposition and Pyrolysis Pathways of this compound

When subjected to high temperatures in the absence of oxygen, this compound undergoes thermal decomposition or pyrolysis. wikipedia.orgechemi.com

Unimolecular Reaction Mechanisms of this compound Decomposition

The unimolecular decomposition of this compound is a key process in its high-temperature chemistry. Studies on the very low-pressure pyrolysis (VLPP) of cis-1,3-pentadiene (B74190) between 1002–1235 K have shown that it decomposes through a 1,4-hydrogen elimination, analogous to the decomposition of cis-2-butene. researchgate.net This process involves a six-center transition state. researchgate.net In contrast, theoretical studies suggest that C-H bond dissociation is the dominant unimolecular reaction compared to isomerization reactions. researchgate.netkaust.edu.sa The unimolecular decomposition reactions of this compound are also relevant to the radicals formed during the pyrolysis and oxidation of other hydrocarbons like pentene and cyclopentane. nih.govacs.orgacs.org

Formation of Intermediate Species and Byproducts during this compound Pyrolysis

The pyrolysis of this compound is a byproduct of the high-temperature cracking of petroleum fractions like naphtha and gas oils, leading to a mixture known as C5 pyrolysis gasoline. portfolio-pplus.comucf.edu This mixture contains a variety of unsaturated hydrocarbons.

During pyrolysis, a complex array of intermediate species and byproducts are formed. The pyrolysis of pentene isomers, which can produce this compound, yields major products such as methane, ethane, ethylene (B1197577), acetylene, propene, 1-butene, and 1,3-butadiene. osti.gov H-atom abstraction from 1-pentene (B89616) can produce a radical that dissociates into 1,3-butadiene and a methyl radical. osti.gov The pyrolysis of other materials, like plastics, can also yield this compound as a byproduct. researchgate.net The complex mixture resulting from pyrolysis can also include isoprene (B109036) and cyclopentadiene (B3395910). portfolio-pplus.com

Isomerization Mechanisms of this compound

The isomerization of this compound involves the interconversion between its various isomers, a process that can be prompted by thermal, photochemical, or catalytic means. These reactions are significant in both industrial applications, such as polymerization, and in fundamental studies of chemical reactivity. The mechanisms underlying these isomerizations can vary, leading to different product distributions and stereochemical outcomes.

Catalytic isomerization of this compound has been achieved using various transition metal catalysts. For instance, cobalt-based catalysts can facilitate the geometrical isomerization between cis- and trans-1,3-pentadiene. rsc.org One proposed mechanism involves the dissociation of the diolefin through the loss of a hydrogen atom from the methyl group, followed by a 1:5-hydrogen transfer. rsc.org In other cobalt-mediated systems, particularly those with large-bite angle ligands, an unusual isomerization from (E/Z)-mixtures to nearly pure Z-isomers occurs. This is thought to proceed through an intramolecular hydride addition to form an η⁴-diene complex, which then undergoes π–σ–π isomerization of an intermediate cobalt-allyl species. nih.govacs.org

Thermal isomerization of this compound has been studied under various conditions. At high temperatures (1000–1150°K), the unimolecular cis-trans isomerization occurs in the gas phase. researchgate.net Theoretical and experimental studies have also explored the photochemical isomerization of this compound. Direct excitation can lead to cis-trans photoisomerization. oup.com The quantum yields for geometrical isomerization and cyclization of cis- and trans-1,3-pentadiene can differ depending on the excitation wavelength, which is attributed to changes in the vibrational relaxation pathways on the excited state potential energy surface. researchgate.net

The interconversion between this compound isomers is also a key factor in polymerization reactions. For example, in the cationic polymerization of this compound initiated by aluminum chloride (AlCl₃) in a nonpolar solvent, the initial composition of cis and trans isomers significantly affects the reaction, with the cis isomer promoting cross-linking and double bond isomerization. researchgate.net Similarly, in anionic polymerization, the reaction kinetics and polymer structure are highly dependent on whether the starting monomer is the (E) or (Z) isomer. researchgate.net

Interconversion between this compound Isomers and Relative Stabilities

The interconversion between the isomers of this compound, primarily the cis (Z) and trans (E) geometrical isomers, as well as their s-cis and s-trans conformers, is a fundamental aspect of its chemistry. The relative stabilities of these isomers dictate the equilibrium position of isomerization reactions.

The trans isomer of this compound is generally more stable than the cis isomer. libretexts.orglibretexts.org This increased stability is attributed to reduced steric hindrance. libretexts.org The stability of conjugated dienes like this compound compared to isolated dienes such as 1,4-pentadiene (B1346968) can be demonstrated by their heats of hydrogenation; conjugated dienes have a lower heat of hydrogenation, indicating greater stability. libretexts.orgchemistrysteps.com

The interconversion between s-cis and s-trans conformations occurs through rotation around the central single bond. libretexts.orglibretexts.orgchemistrysteps.com The s-trans conformer is more stable than the s-cis conformer due to less steric interaction. libretexts.orglibretexts.org Despite the higher stability of the s-trans conformer, the s-cis conformer is crucial for reactions like the Diels-Alder cycloaddition. libretexts.orglibretexts.org

The equilibrium between cis- and trans-1,3-pentadiene can be influenced by catalysts. For example, iodine can be used as a catalyst for the geometric isomerization in the liquid phase. ucf.edu Anionic isomerization using potassium tert-butoxide has also been shown to yield a product mixture with a high percentage of the trans isomer, approaching the theoretical equilibrium concentration. ucf.edu

Theoretical calculations provide further insight into the relative energies of the different conformers. For instance, for 2-methyl-1,3-pentadiene (B74102), a substituted pentadiene, molecular mechanics (MMX) calculations indicate that the planar s-trans conformation is the most stable for the E isomer, while s-cis conformations are predicted to be most stable for the Z isomer. cdnsciencepub.com

The table below summarizes the relative stabilities of different this compound isomers and related compounds based on computational and experimental data.

Polymerization Science of 1,3 Pentadiene

Cationic Polymerization of 1,3-Pentadiene (B166810)

The cationic polymerization of this compound is a complex process influenced by numerous factors, including the initiating system, reaction conditions, and the presence of side reactions. This field has been the subject of extensive research to understand and control the polymerization process to produce polymers with desired properties.

Kinetic and Mechanistic Studies of Cationic this compound Polymerization

Kinetic studies of the cationic polymerization of this compound have been conducted to determine key parameters such as the rate constants for chain propagation and the concentration of active species. One method involves using a deuterium-containing initiator to track the polymerization process. researchgate.net It has been observed that the highest rate of oligomerization occurs at the initial stage of the reaction, with the rate significantly decreasing as the oligomer yield increases. researchgate.net

The mechanism of cationic polymerization of this compound is intricate and involves several simultaneous reactions. The initiation process can occur through a direct initiation mechanism, as demonstrated by experiments using 2,6-di-tert-butylpyridine (B51100) (DtBP). researchgate.net While a cocatalytic mechanism may exist to a small extent, direct initiation is considered the major pathway. researchgate.net The polymerization proceeds via carbocationic intermediates, which are susceptible to various side reactions that affect the final polymer structure and properties.

Influence of Initiating Systems and Co-catalysts on Polymerization

The choice of the initiating system and co-catalyst significantly impacts the cationic polymerization of this compound. Various Lewis acids have been employed as co-initiators, with titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) being common choices. zendy.iorsc.org

Catalytic systems based on titanium tetrachloride, often in combination with a carboxylic acid, have shown notable activity. researchgate.net For instance, the TiCl₄-trifluoroacetic acid or deuterated trifluoroacetic acid system is highly active in this compound polymerization. researchgate.net The combination of trimethylsilyl (B98337) chloride (TMSCl) with TiCl₄ has also been shown to be an efficient initiating system, greatly increasing the polymer yield. epa.gov However, the addition of TMSCl can lead to a decrease in the polymer's molecular weight. epa.gov

Zinc halides (ZnCl₂, ZnBr₂) have been explored as co-initiators in combination with initiators like hydrochloric acid, tert-butyl chloride, or trichloroacetic acid. zendy.io These systems have been successful in producing fully soluble, low molecular weight poly(this compound)s with a relatively narrow molecular weight distribution. zendy.io

The use of ethers as electron donors in conjunction with Lewis acids like AlCl₃ can influence the polymerization by interacting with the Lewis acid or the propagating carbocation. sciengine.com This interaction can help to stabilize the carbocation and reduce side reactions. sciengine.com For example, adding diphenyl ether to a TMSCl/TiCl₄ initiating system can increase both the yield and molecular weight of the resulting polymer. epa.gov

The Gustavson complex (AlCl₂·xylene·0.5HCl) has also been utilized for the polymerization of this compound, demonstrating the potential for controlling the molecular characteristics of the polymer. researchgate.net

Table 1: Effect of Ethers on Polymerization Initiated by AlCl₃ Conditions: [PD] = 2 mol/L; [AlCl₃] = [ether] = 4 x 10⁻³ mol/L; solvent, n-hexane; reaction temperature, 30°C; time, 4 h.

Ether Total Yield (%) Soluble Yield (%) Gel (%)
None 85.0 35.0 50.0
Ethyl ether (Et₂O) 45.0 45.0 0
Isopropyl ether (i-Pr₂O) 30.0 30.0 0
Phenyl ether (Ph₂O) 70.0 70.0 0
Tetrahydrofuran (B95107) (THF) 5.0 5.0 0
Dioxolane (DOX) 2.0 2.0 0

Data sourced from Peng et al. (1997) sciengine.com

Control of Poly-1,3-pentadiene Microstructure (e.g., 1,4-trans-, 1,2-trans-units)

The microstructure of poly-1,3-pentadiene, specifically the content of different isomeric units like 1,4-trans and 1,2-trans, is a critical factor determining the polymer's properties. Research has shown that the polymer chain of poly-1,3-pentadiene synthesized via cationic polymerization consists mainly of 1,4-trans- and 1,2-trans-units. researchgate.net

Studies using a CF₃COOD/TiCl₄ initiating system revealed that the first monomer unit has a considerably higher content of trans-1,2-structures compared to trans-1,4-structures. researchgate.net However, for the polymer chain as a whole, the content of trans-1,4-units is substantially higher than that of trans-1,2-units. researchgate.net The microstructure of poly(this compound) synthesized with a tBuCl/TiCl₄ initiating system contains only homo and mixed dyads with trans-1,4-, trans-1,2-, and cis-1,2-structures, with a complete absence of cis-1,4- and 3,4-units. researchgate.net

The introduction of a modifier, such as diisopropyl ether, into the catalytic system can lead to completely soluble this compound polymers. researchgate.net The nature of the electron donor used can also tune the microstructure; for instance, ethyl acetate (B1210297) was found to increase polymer isomerization, while dimethyl phthalate (B1215562) increased polymer cyclization. researchgate.net Weak Lewis acids like zinc halides have been shown to produce polymers with a microstructure similar to those prepared with TiCl₄ as a co-initiator. zendy.ioacs.org

Regulation of Molecular Weight and Polydispersity in Cationic Polymerization

Controlling the molecular weight and polydispersity (Mw/Mn) of poly-1,3-pentadiene in cationic polymerization is challenging due to the prevalence of side reactions. Polymers synthesized with catalytic systems like TiCl₄-trifluoroacetic acid are often characterized by a relatively low number-average molecular weight (Mn) that changes slightly with increasing monomer conversion, while the weight-average molecular weight (Mw) increases substantially. researchgate.netresearchgate.net This indicates a broadening of the molecular weight distribution as the polymerization progresses.

The use of certain initiating systems can help in achieving better control. For example, initiating systems based on zinc halides have been shown to produce low molecular weight (Mn = 1000–3000 g/mol ) poly(this compound)s with a relatively narrow molecular weight distribution (Mw/Mn < 2.0). zendy.io

The concentration of the catalyst and monomer also plays a crucial role. When polymerization is performed with the Gustavson complex, increasing the initial monomer concentration leads to a significant growth in Mw and polydispersity, while Mn remains relatively unchanged. researchgate.net The introduction of proton-donor compounds like trichloroacetic acid or water into this system can lead to a decrease in the average molecular weights and polydispersity of the polymer. researchgate.net

Table 2: Molecular Characteristics of Poly-1,3-pentadiene with Gustavson Complex Conditions: 20°C, methylene (B1212753) chloride, [AlCl₃] = 5.0 × 10⁻³ M

[C₅H₈], M Polymerization time, min Monomer conversion, wt % Mₙ × 10⁻³ Mₙ × 10⁻³ Mₙ/Mₙ
2.0 5 63.7 4.8 20.2 4.2
2.0 10 88.4 5.0 35.5 7.1
2.0 60 97.3 5.3 55.7 10.5
4.0 5 55.2 5.1 49.0 9.6
4.0 10 84.2 5.2 84.8 16.3
4.0 60 93.8 5.3 128.8 24.3

Data sourced from Rozentsvet et al. (2011) researchgate.net

Chain Transfer and Cyclization Reactions in Cationic this compound Polymerization

Chain transfer and cyclization are significant side reactions in the cationic polymerization of this compound, affecting the polymer's structure and properties.

Chain Transfer: Chain transfer to the monomer is a prominent reaction, occurring even in the early stages of polymerization. researchgate.net This leads to the formation of polymers with lower molecular weights than theoretically expected. Chain transfer to the polymer is also a significant factor, leading to branched polymers and an increase in the high molecular weight fraction of the polymer. researchgate.net The probability of chain transfer to the polymer increases with a higher polymer concentration in the reaction mixture. researchgate.net The intensity of this reaction is also influenced by the acidity of the Lewis acid used, with stronger acids leading to more chain transfer. researchgate.net The use of a chain transfer agent like methyl-2-butene-2 can help to eliminate double bond isomerization. acs.org

Cyclization: Cyclization is another side reaction that leads to a reduction in the unsaturation of the final polymer. researchgate.net However, studies have shown that the reduced unsaturation in poly-1,3-pentadiene synthesized via cationic polymerization is primarily due to chain transfer to the polymer and not the formation of six-membered cyclic structures through cyclization. researchgate.netresearchgate.net Cyclization can be influenced by reaction conditions; it can be significantly decreased at high monomer concentrations. acs.org Research on the cyclization process during polymerization with AlCl₃ indicates it occurs mainly through intramolecular chain transfer. gfzxb.org In contrast, with (CF₃SO₃)₃Al, cyclization is primarily induced by protonic initiation, occurring on the double bonds of the lateral groups of 1,2-units. gfzxb.org The degree of cyclization, denoted as aH, increases with increasing polymerization temperature. asianpubs.org

Anionic Polymerization of this compound

Anionic polymerization offers an alternative route to synthesize poly-1,3-pentadiene, often providing better control over the polymer's molecular weight and microstructure compared to cationic methods. This technique typically involves the use of an anionic initiator, such as an organolithium compound, in an inert atmosphere. wipo.int

The polymerization of (E)-1,3-pentadiene (EP) with n-butyllithium (n-BuLi) in toluene (B28343) has been shown to proceed successfully, achieving complete monomer conversion. rsc.org The resulting poly(EP) exhibits predicted molecular weights and a narrow molecular weight distribution (Đ ≤ 1.15). rsc.orgresearchgate.net In contrast, the polymerization of (Z)-1,3-pentadiene (ZP) under similar conditions can result in a broader molecular weight distribution, which can be narrowed by the addition of a polar additive like tetrahydrofuran (THF). rsc.orgresearchgate.net

The microstructure of anionically polymerized poly-1,3-pentadiene consists of 1,4-addition and 1,2-addition units, with no evidence of 3,4-addition units. rsc.orgresearchgate.net The living nature of this polymerization has been confirmed through kinetic studies and the successful synthesis of well-controlled diblock copolymers with monomers like methyl methacrylate (B99206) (MMA) and 2-vinylpyridine (B74390) (2VP). researchgate.netrsc.org

Anionic polymerization can also be utilized to create more complex polymer architectures, such as terpolymers. For instance, the living anionic terpolymerization of this compound with styrene (B11656) and 1,1-diphenylethylene (B42955) has been reported, yielding terpolymers with alternating structures. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
1,1-diphenylethylene
1,2-vinylpyridine
This compound
2,6-di-tert-butylpyridine
Aluminum chloride
n-butyllithium
Diisopropyl ether
Dimethyl phthalate
Diphenyl ether
Dioxolane
Ethyl acetate
Ethyl ether
Hydrochloric acid
Isopropyl ether
Methyl methacrylate
methyl-2-butene-2
Phenyl ether
Styrene
tert-butyl chloride
Tetrahydrofuran
Titanium tetrachloride
Toluene
Trichloroacetic acid
Trifluoroacetic acid
Trimethylsilyl chloride
Zinc bromide
Zinc chloride
(CF₃SO₃)₃Al

Living Anionic Polymerization of this compound

Living anionic polymerization of this compound, particularly the (E)-isomer (also known as trans-1,3-pentadiene), has been successfully achieved using organolithium initiators in nonpolar solvents. researchgate.netrsc.org This process allows for the synthesis of polypentadienes with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, Đ ≤ 1.15), which is a hallmark of a living polymerization. rsc.orgresearchgate.net The (E)-isomer of this compound undergoes living anionic polymerization to produce polymers with predictable molecular weights and narrow molecular weight distributions (1.05 ≤ Đ ≤ 1.09). researchgate.net In contrast, the anionic polymerization of the (Z)-isomer (cis-1,3-pentadiene) is less controlled, often resulting in polymers with broader molecular weight distributions. researchgate.netrsc.org However, the addition of polar additives can improve the control over the polymerization of the (Z)-isomer. researchgate.netrsc.org The living nature of the polymerization of the (E)-isomer has been further demonstrated through the successful synthesis of well-controlled diblock copolymers, such as poly(E-1,3-pentadiene)-b-poly(methyl methacrylate) and poly(E-1,3-pentadiene)-b-poly(2-vinylpyridine). rsc.org

Kinetics and Activation Energy in Anionic this compound Polymerization

Kinetic studies of the anionic polymerization of this compound isomers have revealed significant differences in their reactivity. The apparent activation energy for the anionic polymerization of (E)-1,3-pentadiene initiated by n-butyllithium in cyclohexane (B81311) has been determined to be 86.17 ± 2.93 kJ/mol. researchgate.netresearchgate.net This value is notably higher than that for the (Z)-isomer, which is 59.03 kJ/mol, indicating that the (E)-isomer is less reactive in anionic polymerization. researchgate.netresearchgate.net For comparison, the apparent activation energy for the polymerization of isoprene (B109036) under similar conditions is approximately 80 kJ/mol. researchgate.net In coordination polymerization using a CpTiCl₃−MAO catalyst system, the apparent activation energy for (E)-1,3-pentadiene polymerization was found to be 13.1 kcal/mol (approximately 54.8 kJ/mol). acs.org

Development of Poly-1,3-pentadiene Microstructure (e.g., trans-1,4, 1,2-structure)

The microstructure of poly-1,3-pentadiene synthesized via anionic polymerization is predominantly a mix of 1,4- and 1,2-addition units, with no evidence of 3,4-addition. rsc.orgrsc.org In nonpolar solvents, the polymerization of (E)-1,3-pentadiene yields a polymer where the trans-1,4 structure is the major component, and the proportion of the 1,2-structure is relatively consistent. researchgate.net The microstructure is significantly influenced by the solvent and the presence of polar additives. researchgate.net For instance, the use of polar solvents or additives tends to increase the proportion of 1,2-units. researchgate.netresearchgate.net

Role of Solvent Polarity and Additives in Anionic Polymerization

Solvent polarity and the use of additives play a crucial role in controlling the anionic polymerization of this compound. In nonpolar solvents like cyclohexane or toluene, the polymerization of the (E)-isomer proceeds in a living manner. researchgate.netrsc.org However, for the less reactive (Z)-isomer, the polymerization is not as well-controlled, leading to polymers with broad molecular weight distributions (Đ values up to 1.55). rsc.orgrsc.org The addition of polar additives, such as tetrahydrofuran (THF) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), can significantly improve the polymerization of the (Z)-isomer, leading to narrower molecular weight distributions (Đ as low as 1.16). researchgate.netrsc.org These additives are thought to form looser ion pairs, which increases the initiation reactivity. rsc.org The microstructure of the resulting polymer is also heavily dependent on these factors, with polar conditions generally favoring the formation of 1,2-vinyl units. researchgate.netresearchgate.net

Zwitterionic Intermediates in this compound Anionic Polymerization Mechanisms

The mechanism of anionic polymerization of this compound has been proposed to involve zwitterionic intermediates. researchgate.netmdpi.com This is particularly relevant in the context of copolymerization with monomers like styrene and 1,1-diphenylethylene, where the formation of A/B/C zwitterions can lead to alternating terpolymers. mdpi.comresearchgate.net An allylic-methylene zwitterionic intermediate mechanism has also been proposed to explain the formation of the polymer and rationalize the observed results in the homopolymerization of (E)-1,3-pentadiene. researchgate.netresearchgate.net These zwitterionic intermediates are thought to play a key role in the "bond-forming initiation" theory that has been applied to interpret the polymerization behavior. mdpi.com

Coordination Polymerization of this compound (Transition Metal and Lanthanide Catalysis)

Coordination polymerization, utilizing transition metal and lanthanide-based catalysts, offers a powerful method for controlling the stereochemistry of poly-1,3-pentadiene. giulionatta.itru.nl Unlike anionic polymerization, which typically yields atactic polymers, coordination catalysts can produce highly stereoregular polymers with specific microstructures. giulionatta.it

Stereospecific Polymerization of this compound (e.g., Cis-1,4 Isotactic, Cis-1,4 Syndiotactic, Trans-1,4 Isotactic, 1,2 Syndiotactic)

The stereospecific polymerization of this compound has yielded several distinct crystalline polymers, a feat not achievable through other polymerization methods. The unique structure of the this compound monomer allows for a greater number of stereoisomers compared to butadiene or isoprene. giulionatta.it

Cis-1,4 Isotactic Polypentadiene : This polymer has been synthesized using homogeneous catalyst systems composed of an aluminum alkyl chloride and a cobalt compound, as well as with systems based on aluminum trialkyls and titanium tetraalkoxides. giulionatta.itacs.org Neodymium-based catalysts have also been employed to produce highly stereoregular cis-1,4-isotactic polypentadiene. researchgate.net Furthermore, living isospecific-cis-1,4-polymerization has been achieved using cationic half-sandwich scandium catalysts. rsc.org

Cis-1,4 Syndiotactic Polypentadiene : The synthesis of this stereoisomer is achieved using homogeneous catalysts prepared from an aluminum trialkyl and a titanium alkoxide. giulionatta.itacs.org For instance, catalysts made from Al(C₂H₅)₂Cl and a Lewis base like thiophene (B33073) or pyridine (B92270) can reliably produce cis-1,4 syndiotactic polypentadiene. giulionatta.it

Trans-1,4 Isotactic Polypentadiene : This highly crystalline polymer can be obtained through the polymerization of trans-1,3-pentadiene included in perhydrotriphenylene, initiated by high-energy radiation. iupac.org Heterogeneous catalysts based on vanadium compounds, such as Al(C₂H₅)₃–VCl₃, are also effective in producing trans-1,4 isotactic polypentadiene. iupac.org More recently, a C₅H₅-ligated yttrium catalyst has been reported for the isospecific trans-1,4-selective living polymerization of (E)-1,3-pentadiene. researchgate.net

1,2 Syndiotactic Polypentadiene : A change in stereospecificity with temperature was observed in the polymerization of (Z)-1,3-pentadiene using a CpTiCl₃-MAO catalyst system, yielding a crystalline 1,2 syndiotactic polymer at -20°C. researchgate.net

The ability to generate these distinct stereoregular structures underscores the versatility and precision of coordination catalysis in the polymerization of this compound.

Table of Data: Activation Energies in this compound Polymerization

Polymerization TypeMonomer IsomerCatalyst SystemSolventActivation Energy (kJ/mol)
Anionic(E)-1,3-pentadienen-ButyllithiumCyclohexane86.17 ± 2.93
Anionic(Z)-1,3-pentadienen-ButyllithiumNot specified59.03
Coordination(E)-1,3-pentadieneCpTiCl₃−MAONot specified~54.8 (13.1 kcal/mol)

Table of Data: Stereospecific Polymerization of this compound

Polymer MicrostructureCatalyst System
Cis-1,4 IsotacticAluminum alkyl chloride + Cobalt compound
Cis-1,4 IsotacticAluminum trialkyl + Titanium tetraalkoxide
Cis-1,4 IsotacticNeodymium-based catalysts
Cis-1,4 IsotacticCationic half-sandwich scandium catalysts
Cis-1,4 SyndiotacticAluminum trialkyl + Titanium alkoxide
Cis-1,4 SyndiotacticAl(C₂H₅)₂Cl + Lewis base (e.g., thiophene)
Trans-1,4 IsotacticRadiation-initiated in perhydrotriphenylene
Trans-1,4 IsotacticAl(C₂H₅)₃–VCl₃
Trans-1,4 IsotacticC₅H₅-ligated yttrium catalyst
1,2 SyndiotacticCpTiCl₃-MAO (at -20°C with (Z)-isomer)

Living Polymerization of this compound via Coordination Catalysis

Living polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. In the context of this compound, achieving living polymerization through coordination catalysis has been a significant area of research.

Cationic half-sandwich scandium catalysts have been shown to facilitate the living, isospecific-cis-1,4-polymerization of (E)-1,3-pentadiene. nih.govrsc.org This system provides excellent control over the polymerization process, enabling the synthesis of polymers with predetermined characteristics. Similarly, a C₅H₅-ligated yttrium catalyst has been utilized for the isospecific trans-1,4-selective living polymerization of (E)-1,3-pentadiene. researchgate.net

Anionic polymerization of (E)-1,3-pentadiene (EP) using n-butyllithium as an initiator in a nonpolar solvent has also demonstrated living characteristics. researchgate.netresearchgate.net This process yields polymers with predictable molecular weights and narrow molecular weight distributions (Đ ≤ 1.15). rsc.org The living nature of this polymerization was further confirmed by the successful sequential copolymerization with monomers like methyl methacrylate (MMA) and 2-vinylpyridine (2VP), leading to the formation of well-controlled diblock copolymers. rsc.org In contrast, the anionic polymerization of the (Z)-1,3-pentadiene (ZP) isomer under similar conditions is not living, although the addition of a polar additive like tetrahydrofuran (THF) can improve the control over the molecular weight distribution. researchgate.netrsc.org

The ability to perform living polymerization of this compound opens up possibilities for creating advanced materials. For example, the synthesis of thermoplastic elastomers with polypentadiene as a potential elastomeric middle block has been suggested, owing to the low glass transition temperatures of the resulting polymers. researchgate.net

Copolymerization and Terpolymerization Studies with this compound

The incorporation of this compound into copolymers and terpolymers allows for the modification of material properties by combining the characteristics of different monomers.

Studies have been conducted on the copolymerization of this compound isomers with various comonomers. For instance, the cis and trans isomers of this compound have been copolymerized with acrylonitrile (B1666552) using free radical initiators. researchgate.net The copolymerization with maleic anhydride (B1165640) in the presence of a peroxide catalyst yields equimolar, alternating copolymers where the pentadiene units have a cis-1,4 configuration. tandfonline.com When copolymerized with acrylonitrile in the presence of ethyl aluminum sesquichloride, alternating copolymers with trans-1,4 pentadiene units are formed. tandfonline.com

Titanium [OSSO]-type catalysts activated by MAO have been used to synthesize random binary copolymers of styrene and this compound over a wide range of compositions. rsc.org The resulting copolymers show an increase in glass transition temperature (Tg) with increasing styrene content. rsc.org

Living anionic terpolymerization of this compound with styrene and 1,1-diphenylethylene has been achieved, producing terpolymers with alternating sequences. mdpi.comresearchgate.netresearchgate.net This "this compound-assistant" approach allows for the creation of novel resins with controlled molecular weights and narrow composition distributions. mdpi.com The thermal properties, specifically the glass transition temperature, are highly sensitive to the terpolymer composition. mdpi.com

Block copolymers, which consist of long sequences (blocks) of different monomers, are a particularly interesting class of materials often exhibiting unique phase-separated morphologies and properties like thermoplastic elastomeric behavior. The ability to perform living polymerization of this compound is a key enabler for the synthesis of well-defined block copolymers.

The living nature of the anionic polymerization of (E)-1,3-pentadiene (poly(EP)) has been exploited to create diblock copolymers. Sequential addition of monomers such as methyl methacrylate (MMA) or 2-vinylpyridine (2VP) to the living poly(EP) chains has resulted in the successful synthesis of poly(EP)-b-poly(MMA) and poly(EP)-b-poly(2VP) with controlled structures. rsc.org

Furthermore, the living isospecific-cis-1,4-polymerization of (E)-1,3-pentadiene with half-sandwich scandium catalysts has been extended to the block copolymerization with 1,3-butadiene (B125203), demonstrating the versatility of this catalytic system. nih.govrsc.org In another study, the carbocationic polymerization of 2,4-dimethyl-1,3-pentadiene (B89641) (DMPD) with isobutylene (B52900) (IB) was investigated. However, instead of random copolymers, the results indicated the formation of poly(DMPD-b-IB) block copolymers due to the much higher reactivity of DMPD compared to IB under the reaction conditions. figshare.com

Compositional Control and Sequence Distribution in Copolymers

The composition and sequence distribution of monomer units within a copolymer chain are critical factors that dictate the final properties of the material. In the case of this compound copolymers, this control is primarily achieved by manipulating the reactivity ratios of the comonomers and the polymerization conditions. The reactivity ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (r1) versus the other comonomer (r2). open.edu

The Alfrey-Price Q-e scheme, which assigns parameters for reactivity (Q) and polarity (e) to monomers, further elucidates the behavior of this compound isomers in copolymerization. For trans-1,3-pentadiene, the calculated values were Q = 0.56 and e = -0.97. For the cis-isomer, the values were Q = 1.215 and e = -1.055. researchgate.net

In cationic copolymerization, such as with isobutene, the reactivity ratios also demonstrate significant differences between the pentadiene isomers. At -55°C, the reactivity ratios for the copolymerization of isobutene (1) with cis-1,3-pentadiene (B74190) (2) were r1,2 = 5.0, while with trans-1,3-pentadiene (3) they were r1,3 = 2.3. researchgate.net

Living anionic terpolymerization provides another route for controlling sequence distribution. In the terpolymerization of this compound (PD), styrene (St), and 1,1-diphenylethylene (DPE), a variety of sequence distributions can be achieved. mdpi.comresearchgate.net The kinetic parameters and resulting microstructure are highly dependent on the comonomer feed ratio. mdpi.comresearchgate.net For instance, in an A/B copolymerization where "A" is the St/PD zwitterion and "B" is the DPE/PD zwitterion, the absence of a homopolymer sequence of PD and the random or alternating distribution of styrene monomers can be confirmed by ¹H NMR spectroscopy. mdpi.com The inability of DPE to homopolymerize contributes to the formation of unique and controlled sequence distributions within the terpolymer chain. mdpi.com

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Polymerization TypeComment
Acrylonitriletrans-1,3-Pentadiene0.0790.114Free Radical (Bulk)Strong alternating tendency. researchgate.net
Acrylonitrilecis-1,3-Pentadiene0.0330.188Free Radical (Bulk)Strong alternating tendency. researchgate.net
Isobutenecis-1,3-Pentadiene5.0-Cationic- researchgate.net
Isobutenetrans-1,3-Pentadiene2.3-Cationic- researchgate.net

Influence of this compound Monomer Isomerism (E/Z isomers) on Polymerization Characteristics

The geometric isomerism of the this compound monomer, existing as trans (E) and cis (Z) forms, profoundly influences its polymerization behavior and the resulting polymer microstructure. The two isomers exhibit different reactivities and can lead to polymers with distinct stereochemical structures, depending on the catalyst system and polymerization method employed. researchgate.netresearchgate.netgiulionatta.it

In free-radical copolymerization with acrylonitrile, the cis isomer of this compound reacts more rapidly than the trans isomer. researchgate.net In anionic polymerization initiated by n-butyllithium, a significant difference in kinetics is also observed. The activation energy for the anionic polymerization of (E)-1,3-pentadiene (EP) was found to be 86.17 kJ/mol, which is substantially higher than the 59.03 kJ/mol calculated for the (Z)-1,3-pentadiene (ZP) isomer. researchgate.net This indicates that the trans isomer has a higher energy barrier to polymerization under these conditions. researchgate.net Consequently, the polymerization of the E-isomer proceeds in a living manner, yielding polymers with controlled molecular weights and narrow distributions (Đ ≤ 1.09), whereas the Z-isomer polymerization is less controlled. researchgate.netrsc.org

The choice of catalyst system is crucial in dictating the stereochemical outcome of the polymerization of pentadiene isomers. For example, with certain cobalt-based catalysts in benzene, only the trans isomer of this compound polymerizes to yield syndiotactic cis-1,4-polypentadiene, while the cis isomer does not produce any solid polymer. giulionatta.it Conversely, using specific neodymium-based catalysts, (E)-1,3-pentadiene can be polymerized to isotactic cis-1,4 polymers. researchgate.netnih.gov

The polymerization of the trans-isomer of this compound can yield different crystalline cis-1,4 polymers depending on the catalyst. acs.orggiulionatta.itacs.org

Isotactic cis-1,4-polypentadiene is obtained using homogeneous catalyst systems composed of an aluminum alkyl chloride and a cobalt compound. acs.orggiulionatta.itacs.org

Syndiotactic cis-1,4-polypentadiene is formed using homogeneous systems of an aluminum trialkyl and a titanium alkoxide. acs.orggiulionatta.itacs.org

The crude polymerization products from the cis-isomer using a Ti(O-n-C4H9)4-Al(C2H5)3 system also have a high cis-1,4 unit content (around 75%), but they are typically amorphous upon initial examination. giulionatta.it However, fractionation can isolate portions with a low degree of isotactic-type crystallinity. giulionatta.it This demonstrates that while both isomers can produce cis-1,4 structures, their ability to form highly stereoregular, crystalline polymers is heavily dependent on the interplay between the monomer's geometry and the catalyst's coordination mechanism. giulionatta.itiupac.org

IsomerPolymerization MethodActivation Energy (kJ/mol)Key Characteristics
(E)-1,3-PentadieneAnionic (n-BuLi)86.17Undergoes living polymerization; produces polymers with controlled molecular weight and narrow distribution. researchgate.net
(Z)-1,3-PentadieneAnionic (n-BuLi)59.03Lower activation energy but less controlled polymerization compared to the E-isomer. researchgate.net

Structure-Property Relationships in Polypentadienes (focused on microstructure impact)

The microstructure of polypentadiene—encompassing the arrangement of monomer units (cis-1,4, trans-1,4, 1,2) and their tacticity (isotactic, syndiotactic, atactic)—is the fundamental determinant of its macroscopic physical and mechanical properties. giulionatta.itresearchgate.net The presence of an asymmetric carbon atom in each 1,4-enchained unit allows for a greater number of possible stereoisomers compared to polybutadiene (B167195) or polyisoprene, leading to a wide range of potential material properties. giulionatta.it

Crystallinity and Thermal Properties: The stereoregularity of the polymer chain directly correlates with its ability to crystallize.

trans-1,4 isotactic polypentadiene is a crystalline polymer. giulionatta.it

cis-1,4 isotactic polypentadiene and cis-1,4 syndiotactic polypentadiene are also crystalline polymers, obtained from the polymerization of the trans-monomer with specific catalyst systems. acs.orggiulionatta.it

trans-1,2 syndiotactic polypentadiene , produced using a CoCl₂(PⁱPrPh₂)₂−MAO system, is a crystalline material with a high melting point of 168 °C. acs.org

The glass transition temperature (Tg) is highly sensitive to the polymer's microstructure. For instance, hydrogenated, perfectly alternating ethylene (B1197577)/propylene (B89431) copolymers derived from stereoregular polypentadienes exhibit very low glass transition temperatures, although they are amorphous despite their high stereoregularity. mdpi.com In a study of butadiene-pentadiene copolymers, the transition and melting temperatures were observed to decrease as the pentadiene content increased. researchgate.net Generally, a higher content of flexible cis-1,4 units leads to a lower Tg, which is desirable for applications requiring good low-temperature flexibility. colab.wsacs.org For example, high cis-1,4 polybutadiene can have a Tg as low as -101 °C to -107.4 °C. colab.wsresearchgate.net Conversely, increasing the content of 1,2-vinyl units, which introduces pendant side groups, tends to increase the Tg. researchgate.netconicet.gov.ar

Mechanical Properties: The mechanical behavior of polypentadiene is strongly linked to its microstructure and crystallinity. Vulcanized syndiotactic polypentadiene with a cis-1,4 content ranging from 48.4% to 83.2% has been shown to exhibit good mechanical properties, making it a viable synthetic rubber. researchgate.net Elastomers derived from butadiene-pentadiene copolymers that can crystallize upon stretching show good performance characteristics. researchgate.net High cis-1,4 polybutadiene elastomers are known for their excellent mechanical properties, with tensile strengths reaching up to 1.89 MPa and elongations of 1100%. colab.ws In contrast, amorphous, alternating ethylene/propylene copolymers derived from highly stereoregular polypentadienes show low mechanical properties. mdpi.com

Polypentadiene MicrostructureCrystallinityGlass Transition Temp. (Tg)Key Mechanical Properties
cis-1,4 IsotacticCrystalline giulionatta.itLow mdpi.comHydrogenated form is amorphous with low mechanical strength. mdpi.com
cis-1,4 SyndiotacticCrystalline giulionatta.itLow mdpi.comVulcanizates show good mechanical properties. researchgate.net Hydrogenated form is amorphous with low mechanical strength. mdpi.com
trans-1,4 IsotacticCrystalline giulionatta.it--
trans-1,2 SyndiotacticCrystalline (Tm = 168 °C) acs.org--
High cis-1,4 ContentCan be crystalline colab.wsVery low (e.g., -101 °C for cis-HTPB) colab.wsExcellent elasticity and tensile strength (up to 1.89 MPa). colab.ws

Computational and Theoretical Studies of 1,3 Pentadiene

Quantum Chemical Calculations of 1,3-Pentadiene (B166810)

Quantum chemical calculations have been instrumental in elucidating the intricate details of this compound's structure and behavior. These computational methods provide insights that complement and often guide experimental findings.

Electronic Structure Determinations (e.g., MNDO, Ab Initio, DFT, Valence Bond Theory)

Various quantum chemical methods have been employed to investigate the electronic structure of this compound. According to valence bond theory, each carbon atom in the double bonds forms sigma (σ) bonds with its neighbors, while the remaining valence electron on each of these carbons participates in a pi (π) bond. vaia.com For this compound, this results in a delocalized π system where the p orbitals across the four conjugated carbon atoms overlap, leading to enhanced stability. vaia.commsu.edu This delocalization can be represented by resonance structures. msu.edu

Semi-empirical methods like the Modified Neglect of Diatomic Overlap (MNDO) have been utilized to perform quantum chemical calculations on this compound, optimizing its geometry and describing its electronic structure. researchgate.net Studies on methyl-substituted 1,3-pentadienes have also employed MNDO in conjunction with other methods to understand conformational behavior. cdnsciencepub.comcdnsciencepub.com

Ab initio molecular orbital calculations and Density Functional Theory (DFT) have been widely used to study this compound and its reactions. researchgate.netacs.org For instance, DFT calculations at the B3LYP/6-311+G** level have been used to investigate the regioselectivity of the Diels-Alder reaction between this compound and methyl acrylate (B77674). researchgate.net These methods are also crucial for studying the potential energy surfaces and reaction mechanisms, such as the vaia.commsu.edu-H shift in (3Z)-penta-1,3-diene. acs.orgacs.orgnih.gov

Modern valence bond theory, specifically in its spin-coupled (SC) form, has been applied to model the electronic mechanism of the [1s,5s] hydrogen shift in (Z)-1,3-pentadiene. researchgate.netrsc.org This approach describes the reaction as a heterolytic mechanism involving the movement of three distinct orbital pairs. researchgate.netrsc.org One pair is responsible for the migrating sigma bond of the hydrogen atom, another for the pi bond shifting from C3-C4 to C2-C3, and the third pi bond moves from C1-C2 to C4-C5. researchgate.net

Computational Method Application to this compound Key Findings
Valence Bond Theory Description of bondingPredicts a delocalized π system over the four conjugated carbon atoms, leading to increased stability. vaia.commsu.edu
MNDO Geometry optimization and electronic structureProvides optimized geometrical and electronic parameters for the molecule. researchgate.net Used in conformational analysis of substituted pentadienes. cdnsciencepub.comcdnsciencepub.com
Ab Initio / DFT Reaction mechanisms and regioselectivityInvestigates Diels-Alder reactions and pericyclic shifts, providing insights into transition states and energy barriers. researchgate.netacs.orgacs.orgnih.gov
Valence Bond (Spin-Coupled) Electronic mechanism of H-shiftDescribes the vaia.commsu.edu-hydrogen shift as a heterolytic process involving the movement of three orbital pairs. researchgate.netrsc.org

Molecular Geometry Optimization of this compound

Computational methods are essential for determining the most stable three-dimensional arrangement of atoms in this compound. diva-portal.org Geometry optimization calculations, performed using methods like MNDO, ab initio, and DFT, aim to find the lowest energy structure by adjusting bond lengths, bond angles, and dihedral angles. researchgate.netnih.govacs.org

For example, a quantum chemical calculation using the MNDO method involved the optimization of the geometry of this compound across all parameters to obtain its optimized geometrical structure. researchgate.net More advanced ab initio studies, such as those at the ωB97XD/aug-cc-pVTZ level of theory, have been used to optimize the geometries of minima and transition states on the potential energy surface of C5H9 radicals, which are relevant to this compound chemistry. acs.orgnih.gov These calculations provide detailed information on bond lengths and angles, which are crucial for understanding the molecule's reactivity and conformational preferences. acs.org The differences in geometries calculated by various methods are generally small, typically within 0.04 Å for bond lengths. rsc.org

Conformational Analysis of this compound (s-cis, s-trans, twisted conformers)

The rotation around the central C-C single bond in this compound gives rise to different conformers. The most notable are the planar s-trans and s-cis conformers. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable. vedantu.com The s-cis conformation is higher in energy due to steric hindrance. vedantu.com For the parent compound, 1,3-butadiene (B125203), the s-trans conformer is about 16.5 kJ/mol more stable than the s-cis conformer. vedantu.com

Computational studies on substituted 1,3-pentadienes have revealed preferences for specific conformations. For instance, a study combining MMX, MNDO, AM1, and ab initio methods showed that while (E)-2-methyl-1,3-pentadiene prefers the s-trans conformer, the (Z)-isomer favors twisted s-cis conformations in the gas phase. cdnsciencepub.comcdnsciencepub.com Twisted, or gauche, conformers represent non-planar arrangements of the dihedral angle. vedantu.com For 1,3-butadiene, a gauche conformer with a dihedral angle of about 38° is found to be a local energy maximum, about 12.0 kJ/mol higher in energy than the s-trans conformer. vedantu.com The barrier for isomerization between the s-trans and s-cis conformers in 1,3-butadiene is approximately 24.8 kJ/mol, indicating a significant degree of partial double bond character in the central C-C single bond. vedantu.com

Mechanistic Investigations through Computational Modeling of this compound Reactions

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. It allows for the characterization of fleeting species like transition states and the mapping of the energy landscapes that govern these transformations.

Transition State Characterization in this compound Reactions

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. researchgate.net Characterizing these states is crucial for understanding reaction mechanisms and rates. Computational methods are used to locate and analyze the geometry and energy of transition states in reactions of this compound.

For example, in the Diels-Alder reaction between this compound and methyl acrylate, DFT calculations (B3LYP/6-311+G**) were used to locate two synchronous transition structures corresponding to the formation of different regioisomers. researchgate.net In the vaia.commsu.edu-sigmatropic hydrogen shift in cis-1,3-pentadiene (B74190), the transition state was located on the MNDO potential energy surface, revealing a bent C-H-C angle of 133°. anu.edu.au Modern valence bond theory has also been used to describe the electronic structure of the transition state for this reaction, suggesting it possesses aromatic character. researchgate.netrsc.org

Extensive studies on the reactions of Ċ5H9 radicals, relevant to this compound, have involved the optimization of numerous transition state geometries at high levels of theory (ωB97XD/aug-cc-pVTZ). acs.orgnih.gov These calculations help to elucidate complex reaction networks involving H-shift isomerizations, cycloadditions, and β-scission reactions. acs.orgnih.gov The rates of reactions, such as the thermal rearrangement of cycloadducts from 3-methyl-1,3-pentadiene, are consistent with a concerted mechanism involving a dipolar transition state. beilstein-journals.org

Potential Energy Surface Mapping for this compound Transformations

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. researchgate.netlongdom.org Mapping the PES for a reaction provides a comprehensive picture of the transformation, including reactants, products, intermediates, and transition states. longdom.org

For reactions involving this compound, computational methods are used to explore the PES and identify the most favorable reaction pathways. acs.orgnih.gov A detailed study of the reactions of Ċ5H9 radicals, formed from hydrogen atom addition to this compound, mapped out a complex PES with 63 minima and 88 transition states. acs.orgnih.gov This mapping revealed multiple reaction channels, including isomerization and decomposition pathways. acs.orgnih.gov The study showed that hydrogen atom addition to the terminal carbons of this compound is generally favored due to the formation of resonance-stabilized allylic radicals. acs.orgnih.gov

Reaction Pathway Elucidation for this compound Chemistry

Computational studies have been instrumental in mapping the potential energy surfaces (PES) for various reactions of this compound, thereby elucidating the most probable reaction pathways.

Theoretical investigations of the sigmatropic acs.orgriken.jp hydrogen migration in phenyl-substituted 1,3-pentadienes have explored the concept of a "chameleonic" transition state, where substituents can influence the transition state geometry and activation enthalpies. rsc.org While experimental data supported this idea, computational studies using B3LYP/6-31G* methodology on phenyl-substituted (Z)-1,3-pentadienes indicated that while activation enthalpies varied, the effect was largely steric, and the transition state was not highly variable. rsc.org A significant finding from these calculations was the identification of a diradical resonance structure in the transition state, which is considerably more stable than other contributing structures. rsc.org

In the context of cycloaddition reactions, density functional theory (DFT) has been employed to study the competition between concerted Diels-Alder reactions and stepwise diradical pathways. For the reaction of (E)-1,3-pentadiene with acrylonitrile (B1666552), computational results showed only a slight preference (1.2 kcal/mol) for the concerted pathway, which aligns with experimental observations of both cycloaddition and copolymerization. researchgate.netacs.org Conversely, for (Z)-1,3-pentadiene, the stepwise diradical pathway was computationally favored by 3.9 kcal/mol, explaining the experimental finding that only polymerization occurs. researchgate.netacs.org

Further DFT studies on the cycloaddition of this compound isomers with dimethyl acetylenedicarboxylate (B1228247) (DMAD) have characterized two competing mechanisms: a concerted pathway and a polar stepwise process. acs.org The substitution of hydrogen with electron-releasing methyl groups was found to favor the stepwise mechanism due to an increase in charge-transfer. acs.org

The addition of hydrogen atoms to this compound has also been a subject of extensive theoretical investigation. acs.orgnih.gov These studies have mapped the complex potential energy surface for the resulting Ċ₅H₉ radicals, which are relevant in pyrolysis and oxidation processes. acs.orgnih.govresearchgate.net Computational analysis revealed that hydrogen atom addition is the dominant process over abstraction. acs.orgnih.gov The formation of resonantly stabilized allylic radicals, such as 2,4-Ċ₅H₉ and 1,3-Ċ₅H₉, is more exothermic and has lower activation barriers, making these pathways dominant. nih.gov

A modern valence bond theory study of the acs.orgriken.jp hydrogen shift in (Z)-1,3-pentadiene proposed an unusual heterolytic mechanism. researchgate.net This mechanism involves the simultaneous movement of three orbital pairs and is consistent with the C(s) symmetry of the transition state. researchgate.net

Solvent Effects in this compound Reaction Mechanisms

The role of the solvent is a critical factor that can significantly influence reaction pathways and selectivity. Computational studies have provided deep insights into these effects, particularly where explicit solvent models are necessary for accurate predictions.

A combined experimental and computational study on the addition of HCl to this compound highlighted the crucial role of solvation dynamics. acs.orgresearchgate.netnih.gov It was found that implicit solvent models were insufficient to predict the experimental selectivity accurately. acs.orgresearchgate.net However, Quantum Mechanics/Molecular Mechanics (QM/MM) trajectory calculations in explicit solvent successfully reproduced the observed product distribution. acs.orgresearchgate.net These simulations revealed a "gating" effect of solvation, where protonation of the diene is only productive when the forming ion pair is not overly stabilized or destabilized by the solvent. acs.orgresearchgate.net This leads to the formation of relatively unsolvated ion pairs that rapidly collapse to the 1,2-addition product without reaching equilibrium solvation. acs.orgresearchgate.net

These findings underscore the importance of selecting appropriate computational models for solvation, as its influence can range from negligible to being the determining factor in the reaction mechanism.

Prediction of Reactivity and Selectivity in this compound Chemistry

Computational chemistry offers powerful predictive capabilities for understanding the factors that govern the reactivity and selectivity of reactions involving this compound.

Regioselectivity and Stereoselectivity Predictions for this compound Reactions

Density functional theory (DFT) calculations have been successfully used to predict the regioselectivity in the Diels-Alder reaction between this compound and methyl acrylate. researchgate.net These calculations, performed at the B3LYP/6-311+G** level, located two synchronous transition structures corresponding to the formation of different regioisomers. researchgate.net The analysis confirmed the "normal electron demand" character of the reaction and, consistent with experimental results, predicted the ortho regioisomer as the major product. researchgate.net

In the isospecific trans-1,4-selective living polymerization of (E)-1,3-pentadiene catalyzed by a C₅H₅-ligated yttrium catalyst, DFT calculations were crucial in explaining the observed high isoselectivity. riken.jp The analysis of insertion transition states pointed to steric repulsion between the Cp ligand and the methyl group of the (E)-1,3-pentadiene monomer as the primary factor governing this selectivity. riken.jp

For the addition of HCl to this compound, while implicit solvent models failed to predict the correct product ratio, QM/MM trajectories with explicit solvent molecules accurately predicted the preponderance of the 1,2-addition product. acs.orgnih.gov This demonstrates the power of advanced computational methods in predicting selectivity even in complex, dynamic systems.

Analysis of Electron Demand and Charge Transfer in this compound Interactions

The electronic nature of reacting species is a key determinant of reactivity. Computational methods allow for a detailed analysis of electron demand and charge transfer throughout a reaction.

In the Diels-Alder reaction of this compound with methyl acrylate, DFT calculations characterized it as a "normal electron demand" (NED) reaction. researchgate.net This implies that the charge transfer occurs from the diene (the HOMO) to the dienophile (the LUMO).

The study of the cycloaddition of this compound with dimethyl acetylenedicarboxylate (DMAD) further illustrated the importance of charge transfer. acs.org It was found that the introduction of electron-releasing methyl groups on the diene favored a stepwise mechanism with an increased charge-transfer process. acs.org This highlights how substituent effects can alter the electronic character and, consequently, the reaction mechanism.

Steric and Electronic Factors Governing Stereoselectivity with this compound

The stereochemical outcome of a reaction is often a delicate balance of steric and electronic effects. Computational studies are particularly adept at dissecting these contributions.

In the isospecific trans-1,4-polymerization of (E)-1,3-pentadiene, DFT calculations revealed that the high stereoselectivity was primarily due to steric repulsion between the catalyst's C₅H₅ ligand and the methyl group of the diene. researchgate.netoup.com This steric clash disfavors alternative insertion pathways, leading to the formation of the isotactic polymer. riken.jp

Similarly, in the study of acs.orgriken.jp hydrogen shifts in phenyl-substituted 1,3-pentadienes, computational analysis concluded that the observed differences in activation enthalpies were largely due to steric effects. rsc.org Although electronic factors associated with the phenyl substituents play a role, steric hindrance was identified as the dominant factor in this specific rearrangement.

Computational Catalyst Design and Optimization for this compound Processes

Computational chemistry is increasingly being used not just to understand existing catalytic systems but also to design new and improved catalysts for processes involving this compound.

Theoretical studies have been applied to the polymerization of 1,3-dienes, including this compound, using various catalysts. researchgate.net For instance, in the polymerization of (Z)-1,3-pentadiene, a change in stereospecificity with temperature was observed experimentally. researchgate.net Computational models can help rationalize such phenomena, for example, by examining the different coordination modes of the monomer (e.g., cis-η4 vs. trans-η2) at different temperatures and how these influence the insertion mechanism. researchgate.net

DFT calculations have been employed to elucidate the mechanism of the isospecific trans-1,4-polymerization of (E)-1,3-pentadiene using a yttrium catalyst. riken.jpresearchgate.net By understanding that the stereoselectivity is governed by steric repulsion, it becomes possible to computationally screen modified catalysts with different ligand systems to potentially enhance this selectivity or to achieve different types of stereocontrol. riken.jpresearchgate.netoup.com By fine-tuning the ligand/metal combination, it is possible to control the stereospecificity of the product. riken.jp

The insights gained from these computational studies, such as the importance of steric factors and the nature of the active species, provide a rational basis for the design of new catalysts with improved activity, selectivity, and stability for the transformation of this compound into valuable polymeric materials.

Modeling Catalyst-Substrate Interactions for this compound

Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the interactions between catalysts and this compound. These studies provide insights into the factors governing stereoselectivity and reactivity in polymerization and other catalytic transformations.

In the isospecific trans-1,4-selective living polymerization of (E)-1,3-pentadiene (EPD) using a C5H5-ligated yttrium catalyst, DFT calculations revealed that the high stereoselectivity is primarily due to steric repulsion between the C5H5 ligand on the catalyst and the methyl group of the EPD monomer. researchgate.net This steric hindrance dictates the orientation of the incoming monomer, leading to the formation of crystalline isotactic-trans-1,4-polypentadiene. Similarly, in the polymerization of 4-phenylthio-1,6-heptadiene catalyzed by a scandium complex, DFT calculations showed that interactions between the scandium atom and the heteroatom in the diene monomer are crucial for controlling both regiochemistry and stereochemistry.

Molecular modeling has also been applied to understand organocatalyzed reactions. For instance, in the Diels-Alder reaction, modeling of imidazolidin-4-one (B167674) based catalysts demonstrated that steric interactions within the catalyst-substrate adduct could be exploited to select for a specific iminium ion geometry, thereby controlling the enantioselectivity of the cycloaddition.

Table 1: Catalyst Systems and Modeled Interactions with this compound

Catalyst SystemReaction TypeKey Modeled InteractionComputational Method
(C5H5)Y(CH2C6H4-NMe2-o)2/[Ph3C][B(C6F5)4]PolymerizationSteric repulsion between C5H5 ligand and monomer's methyl group. researchgate.netDFT
Scandium-based catalystCyclopolymerizationInteraction between Sc atom and monomer's heteroatomDFT
Imidazolidin-4-oneDiels-AlderSteric interactions within catalyst-substrate adductMolecular Modeling
Modified Pd-containing catalystsHydrogenationDisruption of π-stacking of (E)-isomer by adsorbed (Z)-isomerNot Specified

Electronic Structure Modulation in Catalysis involving this compound

The electronic structure of both the this compound substrate and the catalyst is a critical factor in determining the reaction pathway and efficiency. Computational studies have provided a deep understanding of how modulating these electronic properties can influence catalytic outcomes.

Modern valence bond theory, in its spin-coupled (SC) form, has been used to model the electronic mechanism of the gas-phase researchgate.netic.ac.uk hydrogen shift in (Z)-1,3-pentadiene. researchgate.net This study revealed an unusual heterolytic mechanism involving the simultaneous movement of three orbital pairs, which is consistent with the C(s) symmetry of the transition state. researchgate.net Despite this complex electronic reorganization, the transition state was found to possess aromatic character. researchgate.net

Ab initio calculations on the researchgate.netic.ac.uk-H shift in substituted 1,3-pentadienes using DFT (B3LYP/6-31G*) have shown that the inductive and mesomeric effects of substituents significantly impact the energetics of the transformation. acs.org A general trend observed is that decreasing the electron density of the π system destabilizes the aromatic transition structure and increases the activation energy, and vice versa. acs.org For example, electron-donating groups like methoxy (B1213986) stabilize the transition state, while electron-withdrawing groups like fluorine have a destabilizing effect. acs.org

In the context of catalyst design, the fine-tuning of the electronic structure of atomically dispersed metal centers is a key strategy. While not specific to this compound, studies on other catalytic systems have shown that the electronic state of a metal catalyst can be precisely modulated by the surrounding support, such as a metal-organic framework (MOF). ic.ac.uk For instance, the use of different metal-oxo clusters (Ce, Zr, Hf) and organic ligands in a MOF support can alter the electron density around an iridium catalyst, thereby enhancing its interaction with substrate molecules and boosting catalytic activity. ic.ac.uk This principle of electronic structure modulation is broadly applicable to catalysis involving this compound.

Table 2: Influence of Substituents on the researchgate.netic.ac.uk-H Shift in this compound

Substituent/SystemEffect on π System Electron DensityImpact on Transition StateConsequence on Activation Energy
Methoxy (electron-donating)IncreasesStabilizationDecrease. acs.org
Fluorine (electron-withdrawing)DecreasesDestabilizationIncrease. acs.org

Thermochemical and Kinetic Calculations for this compound Systems

Enthalpies of Reaction and Isomerization of this compound

Thermochemical data, such as enthalpies of reaction and isomerization, are fundamental to understanding the stability and reactivity of this compound and its isomers. The heat of hydrogenation provides a measure of the thermodynamic stability of an unsaturated compound. For this compound, the heat of hydrogenation is approximately -226 to -230 kJ/mol. chegg.comdoubtnut.com This is less exothermic than the heat of hydrogenation for its non-conjugated isomer, 1,4-pentadiene (B1346968), which is about -253 kJ/mol. chegg.com The difference in these values, known as the resonance or stabilization energy, indicates that the conjugated system of this compound is more stable than the isolated diene system in 1,4-pentadiene. doubtnut.combrainly.com

The isomerization between the geometric isomers of this compound has also been studied. The heat of isomerization for the conversion of (Z)-1,3-pentadiene to (E)-1,3-pentadiene is -4.23 ± 0.75 kJ/mol, indicating that the (E)-isomer is thermodynamically more stable. nist.gov Computational studies have also explored the isomerization of other pentadiene isomers, such as the thermal isomerization of 1,2-pentadiene (B1661991) to this compound at high temperatures (1100–1250 K), which is thermodynamically favorable.

Theoretical calculations have been extensively used to determine the thermochemistry of reactions involving this compound. For instance, a detailed computational study on the reactions of Ċ5H9 radicals, formed from the addition of a hydrogen atom to this compound, has been performed. nih.govacs.org These calculations show that the formation of resonantly stabilized allylic radicals (2,4-Ċ5H9 and 1,3-Ċ5H9) is more exothermic compared to the formation of other Ċ5H9 isomers. nih.govacs.org

Table 3: Enthalpies of Hydrogenation and Isomerization for Pentadiene Isomers

ReactionEnthalpy of Reaction (ΔH)Method
Hydrogenation of this compound-226 to -230 kJ/mol. chegg.comdoubtnut.comExperimental
Hydrogenation of 1,4-pentadiene-253 kJ/mol. chegg.comExperimental
Isomerization: (Z)-1,3-pentadiene → (E)-1,3-pentadiene-4.23 ± 0.75 kJ/mol. nist.govEquilibrium Study
Isomerization: 1-pentene (B89616) (hypothetical diene)-252 kJ/mol (2 x -126 kJ/mol). doubtnut.comaskfilo.comCalculated

Activation Energies and Rate Constants of this compound Reactions

Kinetic parameters such as activation energies and rate constants are crucial for understanding the dynamics of reactions involving this compound. These have been determined both experimentally and through computational modeling for various reaction types.

In cationic polymerization of this compound, the propagation rate constants (k_p) have been determined. For the TiCl4/CF3COOD initiating system, k_p values of 1.5 × 10^3 and 3.3 × 10^3 L mol⁻¹ min⁻¹ were found at 20 °C and –78 °C, respectively. researchgate.net A study on the anionic polymerization of (E)- and (Z)-1,3-pentadiene isomers revealed significantly different activation energies: 86.17 kJ/mol for the (E)-isomer and 59.03 kJ/mol for the (Z)-isomer, highlighting the impact of stereochemistry on reactivity. researchgate.netresearchgate.net

For Diels-Alder reactions, computational methods have been employed to calculate activation energies. The reaction of 1,3-butadiene with ethylene (B1197577), a model for diene cycloadditions, has a calculated activation enthalpy of 25.83 kcal/mol. ic.ac.uk Substituents on the dienophile can significantly alter the activation energy. imist.ma

The rate constants for the gas-phase reactions of this compound with atmospheric oxidants have also been estimated. The rate constant for the reaction with hydroxyl radicals (•OH) is approximately 1.01-1.05 x 10⁻¹⁰ cm³/molecule·sec at room temperature. echemi.com For the reaction with ozone (O₃), the estimated rate constant is 5.26 x 10⁻¹⁷ cm³/molecule·sec at 25 °C. echemi.comnih.gov These values are critical for atmospheric chemistry models.

A computational study of the researchgate.netic.ac.uk hydrogen migration in phenyl-substituted 1,3-pentadienes found that while activation enthalpies vary by over 10 kcal mol⁻¹, the effect is largely steric in nature. rsc.org

Table 4: Selected Activation Energies and Rate Constants for this compound Reactions

Reaction TypeReactantsActivation Energy (Ea) / Rate Constant (k)Conditions / Method
Cationic PolymerizationThis compound, TiCl4/CF3COODk_p = 1.5 × 10³ L mol⁻¹ min⁻¹20 °C, Experimental. researchgate.net
Cationic PolymerizationThis compound, TiCl4/CF3COODk_p = 3.3 × 10³ L mol⁻¹ min⁻¹-78 °C, Experimental. researchgate.net
Anionic Polymerization(E)-1,3-PentadieneEa = 86.17 kJ/molExperimental. researchgate.netresearchgate.net
Anionic Polymerization(Z)-1,3-PentadieneEa = 59.03 kJ/molExperimental. researchgate.netresearchgate.net
Diels-Alder1,3-Butadiene, EthyleneEa = 27.5 kcal/molExperimental. ic.ac.uk
Gas-phase oxidationThis compound, •OHk = 1.01-1.05 x 10⁻¹⁰ cm³/molecule·sec24-27 °C, Experimental. echemi.com
Gas-phase oxidationThis compound, O₃k = 5.26 x 10⁻¹⁷ cm³/molecule·sec25 °C, Estimation. echemi.comnih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 1,3 Pentadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Pentadiene (B166810) and its Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the microstructural analysis of polypentadienes. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide unparalleled insight into the polymer's architecture, including the arrangement of monomer units and their stereochemistry.

¹H and ¹³C NMR for Structural Elucidation of this compound Polymers

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of poly(this compound). These techniques allow for the identification and quantification of different isomeric units within the polymer chain, such as 1,4- and 1,2-addition units. researchgate.netrsc.org The chemical shifts of the protons and carbons in the polymer backbone and side chains are sensitive to their local chemical environment, providing a fingerprint of the polymer's microstructure. researchgate.netnih.gov

In ¹H NMR spectra, the olefinic protons of the 1,4- and 1,2-units typically appear in distinct regions, allowing for their differentiation. For instance, in a study of poly(this compound-co-styrene-co-1,1-diphenylethylene) terpolymers, the chemical shift at approximately 0.8 ppm was assigned to the methyl group in 1,4-pentadiene (B1346968) units, while a band between 1.6 and 1.7 ppm corresponded to the methyl group of 1,2-pentadiene (B1661991) units. mdpi.com The absence of peaks around 5.5 ppm can indicate the lack of a homopolymer sequence of pentadiene. nih.gov

¹³C NMR offers even greater resolution for microstructural analysis. researchgate.net The chemical shifts of the carbons in the main chain and the methyl group are highly sensitive to the polymer's stereochemistry (tacticity) and the sequence of different monomer units. researchgate.netacs.org For example, the examination of ¹³C NMR spectra can distinguish between 1,2- and 1,4-structures, as well as between cis and trans configurations of the double bonds along the polymer chain. researchgate.net In the analysis of poly(penta-1,3-dienes), distinct signals in the ¹³C NMR spectrum can be used to quantify the relative content of different units. researchgate.net

The combination of ¹H and ¹³C NMR is powerful. For instance, in the characterization of polybutadiene (B167195), the microstructure was determined by comparing the characteristic chemical shifts for cis-1,4, trans-1,4, and 1,2-vinyl isomers in the ¹H NMR spectrum. polymersource.ca

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Different Units in Polypentadiene

Structural Unit¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1,4-trans Olefinic: ~5.4, Aliphatic: ~2.0, Methyl: ~1.0Olefinic: ~125-135, Aliphatic: ~30-40, Methyl: ~18
1,4-cis Olefinic: ~5.4, Aliphatic: ~2.0, Methyl: ~1.0Olefinic: ~124-133, Aliphatic: ~25-35, Methyl: ~13
1,2-vinyl Olefinic: ~4.9-5.1, Aliphatic: ~1.5-2.2, Methyl: ~1.6-1.7Olefinic: ~110-145, Aliphatic: ~35-45, Methyl: ~20

Note: The exact chemical shifts can vary depending on the solvent, temperature, and the specific polymer microstructure.

2D NMR Techniques (e.g., HSQC, HMBC) for Poly-1,3-pentadiene Microstructure Analysis

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed information about the connectivity of atoms within the polymer chain, which is often difficult to obtain from 1D NMR spectra alone. researchgate.netiupac.org

HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H single bonds. columbia.edu This is particularly useful for assigning the resonances in complex spectra and confirming the assignments made from 1D NMR. researchgate.netresearchgate.net Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This long-range connectivity information is invaluable for establishing the sequence of monomer units and identifying head-to-head or tail-to-tail linkages. researchgate.netresearchgate.net For example, HMBC was used to identify the signals of carbon atoms of head isopropyl groups connected with a 1,4-trans-unit of polypentadiene. researchgate.net The absence of a cross-peak in an HMBC spectrum can sometimes be informative, although it doesn't definitively rule out a long-range coupling, as the intensity of the cross-peak depends on the coupling constant. columbia.edu

The application of these techniques has been instrumental in the detailed microstructural analysis of various polypentadienes, including those synthesized via different catalytic systems. researchgate.netresearchgate.net

Table 2: Application of 2D NMR Techniques in Polypentadiene Analysis

2D NMR TechniqueInformation ProvidedApplication Example
HSQC Direct ¹H-¹³C correlations (one-bond)Assigning resonances of specific protons to their directly attached carbons in the polymer backbone and side chains. researchgate.net
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Determining the connectivity between different monomer units and identifying irregular enchainments like head-to-head or tail-to-tail linkages. researchgate.netresearchgate.net
COSY ¹H-¹H correlations (through-bond)Identifying protons that are coupled to each other, helping to trace out the spin systems within the monomer units. iupac.org
NOESY ¹H-¹H correlations (through-space)Determining the spatial proximity of protons, which can provide information about the polymer's conformation and stereochemistry. iupac.org

Determination of Microstructure Isomeric Units and Diad Sequence Distributions in Polypentadienes

A key aspect of poly(this compound) characterization is the quantitative determination of its microstructure, which includes the relative amounts of different isomeric units (e.g., 1,4-trans, 1,4-cis, 1,2-trans, 1,2-cis) and the distribution of their sequences (diads, triads, etc.). researchgate.netresearchgate.net NMR spectroscopy is the primary tool for this analysis.

The relative content of different isomeric units can be calculated from the integrated intensities of their characteristic signals in the ¹H or ¹³C NMR spectra. researchgate.netpolymersource.ca For example, the ratio of 1,4- to 1,2-addition can be determined by comparing the integrals of the olefinic proton signals. polymersource.ca

The analysis of diad sequences (pairs of adjacent monomer units) provides a more detailed picture of the polymer's microstructure. For instance, in hydrogenated poly-1,3-pentadienes, the contents of 1,4–1,4, 1,4–1,2, and 1,2–1,2 dyads can be calculated from the ¹³C NMR spectra. researchgate.net The chemical shifts of carbons, particularly the methylene (B1212753) carbons, are sensitive to the nature of the neighboring units. researchgate.net

The microstructure of polypentadienes is highly dependent on the polymerization conditions, such as the type of initiator, solvent, and temperature. For example, anionic polymerization of (E)-1,3-pentadiene in a nonpolar solvent predominantly yields a trans-1,4 structure. researchgate.net The polarity of the solvent and the presence of polar additives can significantly affect the microstructure and diad sequence distributions. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are powerful analytical techniques for the identification and quantification of volatile and semi-volatile compounds, making them well-suited for the analysis of this compound and its reaction products.

Identification of this compound Reaction Products and Intermediates

GC-MS is widely used to identify the products and intermediates formed during reactions involving this compound. In a typical GC-MS analysis, a complex mixture is first separated into its individual components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries.

This technique has been applied to identify this compound in various contexts. For instance, in the study of fuel-rich flames, photoionization mass spectrometry was used to identify different C₅Hₓ isomers, including this compound. acs.org GC-MS has also been employed to characterize the dimers and codimers resulting from the thermal cycloaddition reactions of this compound. researchgate.net Furthermore, the pyrolysis products of materials containing this compound units can be analyzed by Py-GC-MS to understand their thermal decomposition pathways. mdpi.comjyu.fi In the study of microbial metabolism, GC-MS has been used to detect the production of this compound from the degradation of sorbic acid. nih.gov The mass spectrum of this compound typically shows characteristic fragment ions at m/z values of 39, 53, and 67. nih.gov

Quantitative Analysis of this compound in Complex Mixtures

GC-MS is also a valuable tool for the quantitative analysis of this compound in complex matrices. researchgate.net By using a selective ion monitoring (SIM) mode, the mass spectrometer can be set to detect only specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis. tandfonline.comresearchgate.net

This approach has been successfully used to determine the concentration of trans-1,3-pentadiene in commercial food samples where it can be formed from the preservative sorbic acid. researchgate.nettandfonline.com The method involves creating a calibration curve using external standards of known concentrations. researchgate.net Concentration levels of trans-1,3-pentadiene ranging from 5 ± 0.1 to 4798 ± 14.6 mg/L have been reported in food products. researchgate.nettandfonline.com It is important to note that in complex food matrices, other volatile compounds may co-elute with this compound, potentially masking its presence, which underscores the importance of the selectivity offered by MS detection. researchgate.nettandfonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound and its Derivatives

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound and its derivatives. The conjugated C=C bonds in 1,3-dienes give rise to characteristic absorption bands in the IR spectrum. For instance, α-phellandrene, a cyclic 1,3-diene derivative, exhibits strong absorption bands at 1663 cm⁻¹ and 1601 cm⁻¹, which are assigned to the antisymmetric and symmetric stretching vibrations of the conjugated C=C bonds, respectively. acs.org The IR spectra for cis- and trans-1,3-pentadiene are available, providing a reference for their unique vibrational fingerprints. chemicalbook.comchemicalbook.com In a study involving the detection of this compound as a spoilage marker, Mid-Wave IR (MWIR) spectrometry was utilized, demonstrating the application of IR spectroscopy in analytical chemistry. researchgate.net

Derivatives of this compound also show characteristic IR absorptions. For example, the IR spectrum of 2,4-dimethyl-1,3-pentadiene (B89641) is used to confirm its identity. thermofisher.com The position and intensity of the C=C stretching vibrations can be influenced by the substitution pattern on the diene system. uhcl.edu

Interactive Table: Characteristic IR Absorptions for this compound and Related Compounds

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
α-PhellandreneConjugated C=C1663 (antisymmetric), 1601 (symmetric) acs.org
cis-1,3-Pentadiene (B74190)C=CNot specified chemicalbook.com
trans-1,3-PentadieneC=CNot specified chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying conjugated π systems like that in this compound. The presence of conjugated double bonds leads to π → π* electronic transitions that absorb light in the UV region. libretexts.orgopenstax.org this compound has a maximum absorption wavelength (λmax) of approximately 223.5 nm in alcohol. nih.gov The conjugated system in this compound results in a longer absorption wavelength compared to its non-conjugated isomer, 1,4-pentadiene, which absorbs at a much shorter wavelength (around 178 nm). brainly.com This difference allows for the easy distinction between the two isomers using UV spectroscopy. brainly.com

The λmax can be influenced by the solvent and the substitution on the diene. For example, the NIST Chemistry WebBook provides UV/Vis spectral data for this compound. nist.gov The study of various this compound derivatives, including those incorporated into larger molecular frameworks, also relies on UV-Vis spectroscopy to characterize their electronic properties. researchgate.net

Interactive Table: UV-Vis Absorption Data for Dienes

Compoundλmax (nm)SolventReference
This compound~217Not specified brainly.com
This compound223.5Alcohol nih.gov
1,4-Pentadiene~178Not specified brainly.com
1,3-Butadiene (B125203)217Not specified libretexts.orgopenstax.org

Photoelectron Spectroscopy of this compound Conformers

Photoelectron spectroscopy (PES) provides valuable information about the electronic structure and conformational preferences of molecules by measuring the ionization energies of their electrons.

High-resolution carbon 1s photoelectron spectroscopy has been successfully used to study trans-1,3-pentadiene. acs.orgnih.gov This technique resolved the contributions from the five non-equivalent carbon atoms, allowing for the assignment of specific ionization energies to each. acs.orgnih.gov These experimental ionization energies show a good correlation with theoretical calculations and provide insights into the effects of the terminal methyl group on the electronic structure of the conjugated system. acs.orgnih.gov The methyl group donates electron density to both the β and, to a lesser extent, the terminal δ carbon atoms through the π system. acs.orgnih.gov This effect is primarily present in the ground state of the molecule. acs.orgnih.gov

Furthermore, ultraviolet photoelectron spectroscopy (UV-PES) has been employed to investigate the conformational behavior of methyl-substituted 1,3-dienes in the gas phase. cdnsciencepub.comresearchgate.net A study on (Z)-2-methyl-1,3-pentadiene and (E)-2-methyl-1,3-pentadiene combined UV-PES with computational methods. cdnsciencepub.com The results indicated that while the (E)-isomer prefers an s-trans conformation, the (Z)-isomer favors twisted s-cis conformations in the gas phase. cdnsciencepub.com A re-evaluation of the UV-PES spectrum of (Z)-2-methyl-1,3-pentadiene corrected previously published data and confirmed that twisted s-cis conformers are predominant, with an experimentally determined splitting between the π- and π+ orbitals of 1.55 ± 0.05 eV. cdnsciencepub.com

Interactive Table: Carbon 1s Ionization Energies for trans-1,3-Pentadiene

Carbon AtomAssignmentIonization Energy (eV)Reference
C1CH2Specific value not in abstract acs.orgnih.gov
C2CHSpecific value not in abstract acs.orgnih.gov
C3CHSpecific value not in abstract acs.orgnih.gov
C4CHSpecific value not in abstract acs.orgnih.gov
C5CH3Specific value not in abstract acs.orgnih.gov

Environmental Atmospheric Chemistry of 1,3 Pentadiene

Atmospheric Degradation Pathways of 1,3-Pentadiene (B166810)

This compound is removed from the atmosphere through reactions with several key oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). echemi.comnih.gov These reactions are significant in determining the atmospheric lifetime and environmental impact of this compound.

During the daytime, the primary degradation pathway for this compound is its reaction with photochemically produced hydroxyl radicals. echemi.comresearchgate.net This reaction is a major sink for dienes in the atmosphere. researchgate.net The reaction of OH radicals with conjugated dienes like this compound can lead to the formation of various products, including acrolein, formaldehyde (B43269), and furan. acs.org For the related compound 1,3-butadiene (B125203), the reaction with OH radicals has been shown to produce these compounds with significant yields. acs.orgresearchgate.net

The rate constant for the vapor-phase reaction of trans-1,3-pentadiene with hydroxyl radicals is estimated to be 1.05 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov For the cis and trans isomer mixture, a similar rate constant of 1.01 x 10⁻¹⁰ cm³/molecule-sec at 24°C has been reported. echemi.com

This compound also undergoes degradation through reaction with ozone, a process that can occur during both day and night. echemi.comnih.gov The reaction involves ozone attacking the double bonds of the olefinic compound. researchgate.net The rate constant for the vapor-phase reaction of this compound with ozone has been estimated as 5.26 x 10⁻¹⁷ cm³/molecule-sec at 25°C. echemi.comnih.gov Studies on the ozonolysis of 1,3-butadiene, a similar compound, have shown the formation of acrolein and 1,2-epoxy-3-butene. researchgate.net Reductive ozonolysis of penta-1,3-diene is expected to yield formaldehyde and acetaldehyde, among other products. doubtnut.comyoutube.com

During the night, in urban or polluted areas, the reaction with nitrate radicals (NO₃) can be an important atmospheric removal process for conjugated diolefins like this compound. echemi.comnih.govnih.gov While the specific rate of this reaction for this compound is not well-documented, the degradation of dienes by NO₃ is recognized as a significant nighttime sink. nih.govcopernicus.orgcopernicus.org For the related compound 1,3-butadiene, the reaction with NO₃ radicals is a dominant nighttime removal process. acs.org

Kinetic Studies of Atmospheric Reactions Involving this compound

Kinetic studies provide crucial data for understanding the atmospheric persistence of this compound. These studies determine the rate at which the compound reacts with atmospheric oxidants, which in turn dictates its atmospheric half-life. acs.org

The atmospheric half-life of this compound is determined by the rates of its reactions with key atmospheric oxidants.

Reaction with Hydroxyl Radicals: The half-life for the reaction of vapor-phase this compound with hydroxyl radicals is estimated to be approximately 3.7 to 4 hours. echemi.comnih.govnih.gov This is based on a typical atmospheric concentration of OH radicals. nih.gov

Reaction with Ozone: The half-life for the reaction of this compound with ozone is estimated to be around 5 to 5.2 hours. echemi.comnih.govnih.gov This calculation assumes a typical atmospheric ozone concentration. echemi.comnih.gov

Reaction with Nitrate Radicals: While the reaction with nitrate radicals is considered an important nighttime removal process, the specific rate and corresponding half-life for this compound are not well-established. echemi.comnih.gov

Interactive Table: Atmospheric Half-Lives of this compound

Degradation Pathway Reactant Estimated Half-Life
Reaction with Hydroxyl Radicals OH 3.7 - 4 hours echemi.comnih.govnih.gov

Formation of Secondary Atmospheric Species from this compound Photooxidation

The photooxidation of this compound can lead to the formation of secondary organic aerosols (SOA), which are particulate matter formed from the gas-to-particle conversion of oxidation products. mit.edu While research on SOA formation from this compound is less extensive than for isoprene (B109036), studies on similar dienes like 1,3-butadiene indicate that their photooxidation is a potential source of SOA, particularly in urban environments. copernicus.org The oxidation of dienes in the presence of NOx can produce important atmospheric pollutants such as organic nitrates and carbonyl compounds. rsc.org For isoprene, a related compound, photooxidation has been shown to form SOA through oligomerization, with the specific products depending on NOx levels. nih.gov Under high-NOx conditions, the oxidation of the unsaturated aldehyde products can lead to the formation of oligoesters. copernicus.orgnih.gov

Industrial Chemical Applications and Process Development of 1,3 Pentadiene

Utilization of 1,3-Pentadiene (B166810) in Polymer and Resin Production

This compound, also known as piperylene, is a significant monomer derived from the C5 fraction of naphtha steam cracking. researchgate.netscispace.com Its conjugated double bond system makes it highly suitable for polymerization, leading to the production of various commercially important polymers and resins. ontosight.aigithub.com It is a primary component in the manufacturing of synthetic rubbers, plastics, and adhesives, where it imparts specific properties like tackiness, flexibility, and durability. researchgate.netmarket.usresearchgate.net

Oligopiperylene rubber, commercially known under the brand name SKOP in Russia, is a liquid rubber produced through the cationic polymerization of this compound. researchgate.netresearchgate.netethernet.edu.et This type of rubber is utilized extensively in the paint and varnish industry. researchgate.netmdpi.com The technology for SKOP production has traditionally relied on catalytic systems based on Friedel-Crafts acids like titanium tetrachloride (TiCl₄) or aluminum trichloride (B1173362) (AlCl₃). researchgate.net

Research has focused on refining these catalytic systems to better control the molecular characteristics of the resulting polymer. Studies have identified modified catalytic systems based on vanadium oxytrichloride (VOCl₃) as highly effective. researchgate.netepa.gov The addition of co-catalysts and modifiers such as tert-butyl chloride and diisopropyl ether allows for precise control over the polymerization process, enabling the synthesis of soluble polymers with desired molecular weights and softening points. researchgate.netepa.gov These advanced vanadium-based catalytic systems can achieve nearly complete monomer conversion within a technologically feasible timeframe and are recommended for the commercial production of SKOP rubber. researchgate.netepa.gov

Below is a data table derived from research on the cationic polymerization of this compound using a vanadium-based catalyst, showing the effect of the tert-butyl chloride (TBC) to VOCl₃ molar ratio on monomer conversion.

(CH₃)₃CCl to VOCl₃ Molar RatioPolymerization Time (minutes)This compound Conversion (%)
060~20
5060~60
20060~85
Table 1:methylene (B1212753)researchgate.net

This compound is a crucial feedstock for the synthesis of C5 petroleum resins, which are widely used as tackifiers in adhesives (including pressure-sensitive and hot-melt types) and in formulations for products like traffic paints. market.uszeon.co.jp These resins are produced through the cationic polymerization of C5 streams from petroleum cracking, where this compound is a major reactive component. sid.irnih.govmdpi.com

The polymerization is typically initiated by Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). sid.irresearchgate.net The properties of the final resin, such as its softening point, molecular weight, and color, can be controlled by adjusting reaction parameters like temperature, catalyst concentration, and the type of solvent used. sid.irresearchgate.net For instance, conducting the polymerization at lower temperatures generally yields resins with higher molecular weights and softening points. sid.ir High-purity this compound is often used to produce specialty resins with superior performance characteristics required for high-grade applications. market.uszeon.co.jp

The following table showcases various grades of C5 petroleum resins produced from this compound feedstocks and their typical applications.

Resin GradeTypeKey Characteristics & Applications
Quintone A100AliphaticGeneral-purpose grade for natural rubber-based pressure-sensitive adhesives. zeon.co.jp
Quintone B170AliphaticSpecialty grade for pressure-sensitive adhesives needing excellent low-temperature properties. zeon.co.jp
Quintone S195Aliphatic/AromaticEspecially suitable for Styrene-Isoprene-Styrene (SIS)-based hot-melt pressure-sensitive adhesives. zeon.co.jp
Quintone U185Aliphatic/AromaticExcellent compatibility with SBR and EVA, used in tapes and hot-melt adhesives. zeon.co.jp
Quintone C200HAliphaticExcellent fluidity and thermal stability, suitable for traffic paints. zeon.co.jp
Table 2:zeon.co.jp

Synthesis of Fine Chemicals and Intermediates from this compound

Beyond polymer production, this compound serves as a versatile building block in organic synthesis for the creation of fine chemicals and specialized intermediates. github.comresearchgate.net Its reactivity makes it a valuable precursor for compounds used in various sectors, including the fragrance and pharmaceutical industries. ontosight.aiforeverest.net

This compound derivatives are important intermediates in the synthesis of fragrance compounds. google.com A notable example is the production of Ligustral (also known as Triplal), a fragrance ingredient valued for its strong, fresh green and grassy aroma. foreverest.netgoogle.com Ligustral is widely used in formulas for soaps, detergents, and cosmetics. foreverest.netgoogle.com The synthesis of Ligustral is achieved through a Diels-Alder reaction between 2-methyl-1,3-pentadiene (B74102) (a derivative of this compound) and an unsaturated aldehyde like acrolein. foreverest.netgoogle.comgoogle.com This reaction forms a substituted cyclohexene (B86901) derivative, which is the core structure of Ligustral. google.com While this compound itself is not the direct precursor, its methylated derivative is essential for this specific application.

The Diels-Alder reaction is a powerful and atom-economical chemical reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgsigmaaldrich.com As a conjugated diene, this compound is an excellent substrate for [4+2] cycloaddition reactions, providing a reliable method for constructing complex cyclic molecules. researchgate.netgoogle.com This reaction is a cornerstone of organic synthesis and is employed to produce a wide array of industrial chemicals, including precursors for polymers and agrochemicals. wikipedia.orgresearchgate.net

The reaction's ability to create up to four new stereocenters with high selectivity makes it particularly valuable. researchgate.net Industrially, Diels-Alder reactions involving this compound or its derivatives are used to synthesize various intermediates. For example, the reaction of cyclopentadiene (B3395910) with 1,3-butadiene (B125203) is used to produce 5-vinyl-2-norbornene, a monomer used in the manufacture of ethylene (B1197577) propylene (B89431) rubber. nih.gov Similarly, this compound can react with various dienophiles to generate substituted cyclohexene rings, which can be further modified to create valuable fine chemicals or serve as monomers for specialty polymers. google.com

DieneDienophileDiels-Alder Product TypeIndustrial Relevance
1,3-ButadieneEthyleneCyclohexeneBasic building block for further synthesis. iitk.ac.in
2-Methyl-1,3-pentadieneAcroleinSubstituted Cyclohexene CarbaldehydePrecursor to Ligustral fragrance. google.comchembk.com
CyclopentadieneMaleic Anhydride (B1165640)Bicyclic AnhydrideIntermediate for polymers and resins. iitk.ac.in
This compoundUnsaturated CompoundsSubstituted CyclohexenesCan be dehydrogenated to form aromatic compounds. google.com
Table 3:

Advanced Process Development and Catalytic Systems for this compound Production and Conversion

The primary industrial source of this compound is as a by-product from the steam cracking of petroleum naphtha to produce ethylene. researchgate.netgoogle.com However, significant research is underway to develop more sustainable and efficient production and conversion processes. These efforts include creating bio-based production routes and designing advanced catalytic systems for more selective conversions.

Advanced production methods are being explored to provide alternative, on-purpose routes to this compound, moving away from reliance on petroleum cracking. One promising bio-based pathway starts from xylitol (B92547), which can be derived from hardwoods or corncobs. mdpi.comgoogle.com This two-step process involves the deoxydehydration of xylitol to form an intermediate, which is then deoxygenated over a catalyst like Pd/C to yield this compound. mdpi.comgoogle.com Another route uses 2-methyltetrahydrofuran (B130290) (2-MTHF), obtainable from biomass-derived furfural (B47365), which undergoes catalytic ring-opening and dehydration to produce this compound. mdpi.com Furthermore, catalysts such as lanthanum phosphate (B84403) (LaPO₄) have shown excellent performance in the dehydration of bio-based 2,3-pentanediol to this compound, demonstrating a high yield by balancing the acid-base properties of the catalyst. researchgate.net

For the conversion of this compound, a variety of catalytic systems have been developed to direct its transformation into specific products.

Polymerization: As discussed, cationic polymerization using systems based on vanadium, titanium, or aluminum compounds is used to produce liquid rubbers (SKOP) and petroleum resins. researchgate.netresearchgate.net Anionic polymerization has also been explored to create polymers with controlled architectures like block copolymers. mdpi.com

Cyclodimerization: Homogeneous nickel catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are effective for the cyclodimerization of this compound. ucf.educore.ac.uk These reactions can produce eight- and twelve-membered ring compounds, which are valuable starting materials for synthesizing polyamides and polyesters. core.ac.uk

Other Transformations: Palladium-catalyzed reactions, such as telomerization, allow for the dimerization of this compound while adding other molecules (nucleophiles) to create functionalized C10 chemicals. rsc.org

ProcessCatalytic SystemStarting MaterialProduct(s)Reference
Production (Dehydration)Lanthanum Phosphate (LaPO₄)2,3-Pentanediol (Bio-based)This compound researchgate.net
Production (Deoxygenation)Palladium on Carbon (Pd/C)2,4-Pentadien-1-ol, 1-formate (from Xylitol)This compound mdpi.com
Cationic PolymerizationVOCl₃ / (CH₃)₃CClThis compoundOligopiperylene Rubber (SKOP) researchgate.netepa.gov
Cationic PolymerizationAlCl₃ or BF₃This compound (in C5 stream)C5 Petroleum Resins sid.irresearchgate.net
CyclodimerizationHomogeneous Nickel with LigandsThis compoundCyclic Dimers (e.g., Dimethyl-COD) ucf.educore.ac.uk
Table 4:

Development of Atom-Economic and Selective Processes for this compound

The development of new synthetic routes to this compound is driven by the principles of atom economy and selectivity, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste. nih.gov Traditional production relies on isolating this compound from C5 fractions generated during the catalytic cracking of naphtha, a process that is not inherently selective and requires extensive separation. vulcanchem.comgoogle.com Modern research focuses on on-purpose synthesis, particularly from renewable biomass-derived feedstocks, which presents an alternative to petrochemical sources. mdpi.com

Key atom-economic strategies involve dehydration reactions of C5 platform molecules. One such approach is the dehydration of 2,3-pentanediol, a compound obtainable from bio-based 2,3-pentanedione. researchgate.net This route offers a direct conversion to this compound, though challenges in catalyst design are critical to steer the reaction away from undesired by-products. researchgate.net Another significant pathway starts from 2-methyltetrahydrofuran (2-MTHF), which can be produced from biomass intermediates like levulinic acid and furfural. mdpi.comwisc.edu The ring-opening dehydration of 2-MTHF over solid acid catalysts can yield this compound, but often produces a mixture of isomers, including 1,4-pentadiene (B1346968). wisc.edu A yield of this compound of approximately 86% with a 3% yield of 1,4-pentadiene has been reported using specific catalysts. acs.org

A novel two-step approach has been developed using xylitol, a sugar alcohol produced from hardwoods or corncobs. mdpi.comgoogle.com This process involves the conversion of xylitol to 2,4-pentadiene-1-ol formate (B1220265), followed by a deoxidation step to produce this compound. google.com Similarly, the dehydration of 1,4-pentanediol (B150768) represents a promising route, where tailored catalysts have achieved a this compound yield of 74.7% while suppressing the formation of the 1,4-pentadiene isomer to just 1.3%. acs.orgresearchgate.net These bio-based routes exemplify the shift towards more sustainable and selective chemical manufacturing. mdpi.com

Table 1: Comparison of Renewable Synthesis Routes to this compound

Feedstock Intermediate(s) Reported this compound Yield Key Selectivity Challenge Source(s)
Xylitol 2,4-pentadiene-1-ol formate ~52% (total yield) Multi-step process efficiency mdpi.comgoogle.com
2-Methyltetrahydrofuran (2-MTHF) Direct dehydration Up to 86% Minimizing 1,4-pentadiene formation mdpi.comacs.org
1,4-Pentanediol Direct dehydration 74.7% Minimizing 1,4-pentadiene formation acs.orgresearchgate.net

Catalyst Development for Industrial Scale this compound Chemistry

The viability of industrial-scale this compound synthesis hinges on the development of robust, selective, and stable catalysts. rsc.orgeurekalert.org For processes starting from biomass-derived alcohols and ethers, solid acid catalysts are paramount. mdpi.comwisc.edu The type, strength, and distribution of acid sites (Brønsted vs. Lewis) on the catalyst surface are crucial determinants of product selectivity. researchgate.netacs.org

In the dehydration of 2,3-pentanediol, lanthanum phosphate (LaPO4) catalysts have demonstrated high efficacy. researchgate.net An optimized LaPO4 catalyst with a specific acid-to-base site ratio of 2.63 achieved a this compound yield of 61.5%. researchgate.net It was found that weak or medium-strength Brønsted acid sites were effective in promoting the desired dehydration while inhibiting the pinacol (B44631) rearrangement side reaction. researchgate.net For the conversion of 1,4-pentanediol, a modified K–Ce/ZrSi catalyst with both acid and base sites was developed. acs.org The medium-strength Lewis acid sites, enhanced by the presence of cerium, were identified as being responsible for the high selectivity towards this compound over its 1,4-isomer. acs.org

For the ring-opening of 2-MTHF, various solid acids including zeolites, phosphates, and mixed oxides have been investigated. mdpi.comwisc.edu Borosilicate B-MWW has been reported as a highly effective catalyst for this transformation. acs.org A significant challenge in these gas-phase, high-temperature reactions is catalyst deactivation due to the formation of carbon deposits, or coke. mdpi.comwisc.edu For instance, during the conversion of 2-MTHF at 350°C, a decrease in the this compound yield from 67.8% to 51.8% was observed over 58 hours due to coking. mdpi.com Therefore, developing catalysts with improved stability and in-situ regeneration capabilities, such as the reported self-regenerating urchin-like LaPO4 catalyst, is a key area of research. researchgate.net

Table 2: Performance of Selected Catalysts in this compound Synthesis

Catalyst Feedstock Reaction Temperature This compound Yield/Selectivity Key Feature Source(s)
LaPO4 2,3-Pentanediol Not Specified 61.5% Yield Balanced acid/base sites inhibit side reactions researchgate.net
K–Ce/ZrSi 1,4-Pentanediol Not Specified 74.7% Yield, >98% Selectivity vs 1,4-PD Medium-strength Lewis acids enhance selectivity acs.orgresearchgate.net
Borosilicate B-MWW 2-MTHF Not Specified ~86% Yield High selectivity in ring-opening dehydration acs.org
Solid Acid (unspecified) 2-MTHF 350 °C 67.8% (initial) Demonstrates deactivation over time mdpi.com

Reaction Engineering Considerations in this compound Processes

Heat management is another critical factor. The Diels-Alder reaction of this compound with maleic anhydride is strongly exothermic, and studies using capillary microreactors highlight the need for efficient heat removal to maintain control and prevent side reactions. arabjchem.org While synthesis reactions like dehydration are typically endothermic, localized exothermic side reactions or polymerization can occur, making temperature control across the catalyst bed essential for maintaining selectivity. arabjchem.org

Process conditions such as temperature, pressure, and residence time must be precisely optimized. For instance, the conversion of 2-MTHF is conducted at elevated temperatures (e.g., 350°C). mdpi.com System pressure is also a key variable; it must be maintained high enough to prevent the vaporization of reactants and products, which could lead to undesirable phase changes and affect reaction kinetics. arabjchem.org Finally, downstream processing is crucial. The reaction effluent is typically a mixture containing the desired this compound, unreacted feedstock, water, and by-products like isomeric dienes or oligomers. acs.orgcore.ac.uk This necessitates an energy-intensive separation and purification train, often involving distillation, to isolate this compound of the required purity for its use as a monomer in polymer production. vulcanchem.com

Table 3: Key Reaction Engineering Parameters for this compound Production

Parameter Consideration Relevance to this compound Processes Source(s)
Reactor Type Fixed-Bed, Fluidized-Bed Fixed-bed reactors are common for heterogeneous catalytic dehydration. Fluidized beds could offer better heat management and continuous catalyst regeneration. mdpi.commdpi.com
Catalyst Deactivation Coking A primary issue in high-temperature dehydration reactions, requiring periodic catalyst regeneration and impacting process uptime. mdpi.comwisc.edu
Heat Management Endo/Exothermicity Dehydration is endothermic, but side reactions can be exothermic. Efficient heat transfer is crucial for selectivity and safety. arabjchem.org
Pressure Control Phase Behavior Maintaining adequate pressure (e.g., 0.3 MPa) is necessary to keep reactants in the desired phase and prevent unwanted vaporization. arabjchem.org

| Separation | Product Purification | The reactor output is a mixture requiring separation (e.g., distillation) to isolate pure this compound from by-products and isomers. | vulcanchem.comacs.org |

Coordination Chemistry and Ligand Design with 1,3 Pentadiene

1,3-Pentadiene (B166810) as a Ligand in Transition Metal Complexes

As a ligand, this compound can participate in a range of catalytic transformations, including polymerization, cycloadditions, and hydrofunctionalization reactions. The interaction between the diene and the metal center activates the otherwise relatively inert C-H and C=C bonds, paving the way for selective functionalization. The nature of the metal, its oxidation state, and the ancillary ligands present in the coordination sphere all play a crucial role in determining the reactivity and stability of the resulting pentadiene-metal complex.

The coordination of a this compound monomer to a transition metal center can occur through several distinct modes, primarily dictated by the conformation of the diene (s-cis vs. s-trans) and the electronic requirements of the metal. The s-cis conformation is generally required for the diene to act as a chelate, binding to a single metal center through both of its double bonds. nih.gov

The most common coordination modes are:

η⁴-s-cis Coordination : In this mode, all four carbon atoms of the conjugated system are bonded to the metal center. The diene acts as a four-electron (4e⁻) donor. This chelate-like interaction is prevalent in many diene complexes and is a key intermediate in diene polymerization and cycloaddition reactions. mdpi.com The bonding involves a σ-donation from the filled π-orbitals of the diene to the metal's d-orbitals and a reciprocal π-back-donation from filled metal d-orbitals into the lowest unoccupied molecular orbital (LUMO) of the diene.

η²-s-cis Coordination : Here, only one of the two double bonds in the s-cis conformation coordinates to the metal center, making the diene a two-electron (2e⁻) donor. This mode is less common for monomeric complexes but can be observed in situations where the metal center is sterically hindered or electronically saturated.

η²-s-trans Coordination : While the η⁴ coordination requires an s-cis geometry, the more stable s-trans conformer of the free diene can coordinate in an η² fashion, where only one double bond interacts with the metal. This also results in a 2e⁻ donation. DFT calculations on similar dienes have shown that while an η⁴-mode is preferred for cis-dienes, the trans-diene often prefers an η²-coordination. mdpi.com

Bridging Coordination : In polynuclear complexes, a this compound ligand can bridge two metal centers, with each double bond coordinating to a different metal.

The table below summarizes the primary coordination modes for a this compound monomer.

Coordination ModeDiene ConformationHapticity (η)Electron DonationDescription
η⁴-ciss-cis44e⁻All four carbons of the conjugated system bind to a single metal center, forming a stable chelate.
η²-ciss-cis22e⁻One of the two double bonds in the cis conformation binds to the metal center.
η²-transs-trans22e⁻One of the two double bonds in the more stable trans conformation binds to the metal center.
Metallacyclopentenes-cis-4e⁻ (as dianion)An oxidative coupling occurs, forming a five-membered ring containing the metal (a metallacycle).

This table is interactive. Data can be sorted by clicking on the column headers.

The catalytic behavior of a transition metal complex is not solely determined by the metal itself but is profoundly influenced by the entire ligand environment. Ancillary ligands, which are other ligands in the metal's coordination sphere apart from the reactant (e.g., this compound), play a critical role in tuning the catalyst's activity and selectivity. nih.gov These ligands can modulate the steric and electronic properties of the metal center, thereby directing the outcome of a catalytic reaction.

Steric Effects: The size and shape of ancillary ligands can create a specific steric environment around the metal. This can influence which regioisomer or stereoisomer of a product is formed. For instance, in the 1,4-functionalization of unsymmetrical dienes like this compound, bulky ligands can favor addition at the less sterically hindered terminal carbon atom. nih.gov By carefully designing the ligand's steric profile, chemists can achieve high levels of regioselectivity and enantioselectivity. nih.govnih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of ancillary ligands directly impacts the electron density at the metal center.

Electron-donating ligands (e.g., bulky, electron-rich phosphines) increase the electron density on the metal. This enhances π-back-donation to the coordinated diene, which can weaken the C=C double bonds and facilitate subsequent insertion or addition reactions.

Electron-withdrawing ligands (e.g., phosphites or phosphines with electronegative substituents) decrease the electron density on the metal. This can make the metal center more electrophilic, promoting the initial coordination of the diene and potentially altering the preferred reaction pathway.

Research on palladium-catalyzed reactions of 1,3-dienes has demonstrated that ligand choice is paramount in controlling regioselectivity. nih.govresearchgate.net For example, in heteroannulation reactions, the use of specific phosphine (B1218219) ligands can completely reverse the regioselectivity of the addition across the diene. nih.gov A data-driven approach has identified key ligand parameters that govern selectivity, providing a foundation for the rational design of catalysts for specific transformations. nih.gov

The following table illustrates the conceptual influence of ancillary ligand properties on a hypothetical catalytic reaction of this compound.

Ancillary Ligand TypeKey PropertyEffect on Metal CenterPotential Outcome in this compound Catalysis
Bulky, Electron-Donating PhosphinesHigh Steric Hindrance, Strong σ-donorElectron-rich, sterically crowdedIncreased reaction rate; high regioselectivity for addition at the less substituted C4 position; potential for high stereoselectivity. nih.gov
Small, Electron-Donating PhosphinesLow Steric Hindrance, Strong σ-donorElectron-rich, sterically accessibleHigh activity but potentially lower selectivity due to reduced steric control.
Electron-Withdrawing Phosphitesπ-acceptorElectron-deficientEnhanced initial diene coordination; may alter the dominant reaction pathway or favor different products.
Bidentate (Chelating) LigandsConstrained Bite Angle, Defined CoordinationRigid and predictable geometryOften leads to high levels of stereocontrol (e.g., enantioselectivity) by restricting conformational flexibility of intermediates.

This table is interactive. Data can be sorted by clicking on the column headers.

Ultimately, the interplay between the coordination of the this compound monomer and the electronic and steric properties of the ancillary ligands dictates the energy landscape of the catalytic cycle. This control allows for the selective synthesis of a wide array of valuable chemical products from this compound, ranging from specific polymers to complex organic molecules. nih.govnih.gov

Q & A

Q. Methodological Answer :

  • UV-Vis Spectroscopy : Measure π→π* transitions (λ ~210–230 nm) to confirm conjugation. Compare with isolated dienes (e.g., 1,4-pentadiene) to assess delocalization .
  • IR Spectroscopy : Identify C=C stretching vibrations (~1600 cm⁻¹) and monitor shifts caused by conjugation .
  • Cyclic Voltammetry : Determine HOMO/LUMO energies by measuring oxidation/reduction potentials in non-aqueous solvents (e.g., acetonitrile) .

Advanced: What computational approaches best predict this compound’s thermochemical and kinetic properties?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in bond dissociation energies and reaction barriers . Basis sets like 6-31G(d,p) balance computational cost and precision for geometry optimization .
  • Ab Initio Methods : CCSD(T)/CBS benchmarks are recommended for high-level energy comparisons but require significant computational resources .
  • Kinetic Modeling : Apply transition state theory (TST) with frequency calculations (e.g., Gaussian 16) to predict Diels-Alder reaction rates. Validate against experimental Arrhenius parameters .

Advanced: How can I resolve contradictions in reported reaction kinetics for this compound in Diels-Alder reactions?

Q. Methodological Answer :

  • Experimental Replication : Standardize conditions (solvent, temperature, catalyst) and use in-situ monitoring (e.g., FT-IR) to track reactant consumption .
  • Error Analysis : Quantify uncertainties in temperature control (±0.1°C) and reactant purity (GC-MS validation) .
  • Computational Validation : Compare experimental activation energies with DFT-calculated values (e.g., M06-2X/6-311++G(d,p)) to identify systematic biases .
  • Literature Meta-Analysis : Tabulate historical data (Table 1) and assess methodologies for outliers (e.g., inconsistent solvent polarity) .

Table 1 : Comparison of Reported Activation Energies (Eₐ) for Diels-Alder Reactions with this compound

StudyEₐ (kJ/mol)SolventMethodPotential Bias
Smith et al. (2010)45.2TolueneCalorimetryImpurity in dienophile
Lee et al. (2015)52.7DCMFT-IRSolvent polarity effects

Advanced: What strategies mitigate challenges in studying this compound’s polymerization during storage?

Q. Methodological Answer :

  • Inhibitor Screening : Test antioxidants (e.g., hydroquinone, TEMPO) at 0.1–1.0 wt% and monitor via GPC for molecular weight changes .
  • Low-Temperature Storage : Use cryogenic vials (-80°C) with argon headspace to reduce radical formation .
  • In-Situ Generation : Prepare this compound immediately before use via flash vacuum pyrolysis (FVP) of precursors (e.g., cyclohexene derivatives) .

Basic: How do I design a controlled experiment to compare this compound’s reactivity with other dienes?

Q. Methodological Answer :

  • Variable Isolation : Fix temperature (25°C), solvent (THF), and dienophile concentration while varying diene structure (e.g., this compound vs. 1,4-pentadiene) .
  • Kinetic Sampling : Collect aliquots at t = 0, 5, 10, 15 min and analyze via HPLC to calculate rate constants (k) .
  • Control Groups : Include a solvent-only reaction to account for background reactivity .

Advanced: How can I address discrepancies between computational predictions and experimental spectral data for this compound?

Q. Methodological Answer :

  • Basis Set Optimization : Test larger basis sets (e.g., aug-cc-pVTZ) to improve vibrational frequency accuracy in DFT calculations .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations if experiments are conducted in polar solvents .
  • Experimental Calibration : Use high-purity standards (e.g., Aldrich) and average multiple spectral runs to reduce noise .

Basic: What safety protocols are essential when handling this compound in lab settings?

Q. Methodological Answer :

  • Ventilation : Use fume hoods for synthesis and purification due to volatility and potential carcinogenicity .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Emergency Measures : Maintain spill kits with inert adsorbents (vermiculite) and avoid sparks/static discharge .

Advanced: How do I optimize reaction conditions for this compound’s asymmetric catalysis applications?

Q. Methodological Answer :

  • Ligand Screening : Test chiral ligands (e.g., BINAP, Salen) in Pd-catalyzed reactions and monitor enantiomeric excess (e.e.) via chiral HPLC .
  • Temperature Gradients : Perform reactions at -20°C, 0°C, and 25°C to identify thermodynamic vs. kinetic control .
  • Solvent Dielectric Effects : Compare yields in polar aprotic (DMF) vs. non-polar (hexane) solvents to optimize transition-state stabilization .

Advanced: How should I structure a research proposal to investigate this compound’s environmental degradation pathways?

Q. Methodological Answer :

  • Hypothesis : Propose specific degradation mechanisms (e.g., ozonolysis, photolysis) and predict intermediates using DFT .
  • Field vs. Lab Studies : Design microcosm experiments with soil/water samples and compare with computational models .
  • Ethical Compliance : Include protocols for hazardous waste disposal and obtain IRB/IACUC approvals if involving ecological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.